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  • Product: Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate
  • CAS: 1216041-80-3

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Executive Summary & Chemical Rationale Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS 1216041-80-3) is a highly specialized, structurally optimized derivative within the aryloxypropanediol class of compounds. Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS 1216041-80-3) is a highly specialized, structurally optimized derivative within the aryloxypropanediol class of compounds. Historically, aryloxypropanediols have been utilized for their central nervous system (CNS) depressant and secretolytic properties[1].

As a Senior Application Scientist evaluating this compound, it is critical to understand that its unique mechanism of action is dictated by two distinct structural modifications compared to classical analogues like guaifenesin or mephenesin:

  • The Ortho-Fluoro Substitution: Replacing the 2-methoxy (guaifenesin) or 2-methyl (mephenesin) group with a highly electronegative fluorine atom enhances the lipophilicity of the aromatic ring, facilitating rapid blood-brain barrier (BBB) penetration. Crucially, the carbon-fluorine bond provides steric and electronic shielding against cytochrome P450 (CYP450)-mediated aromatic hydroxylation and dealkylation, significantly extending its metabolic half-life.

  • The Sodium Alkoxide Salt: Aryloxypropanediols typically suffer from moderate-to-poor aqueous solubility. By formulating the molecule as a sodium salt of the primary alkoxide (1-olate), the dissolution rate in physiological fluids is exponentially increased. This allows for rapid systemic absorption and an accelerated onset of action[2].

Primary Pharmacodynamics: CNS Polysynaptic Inhibition

The primary therapeutic mechanism of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate mirrors the centrally acting muscle relaxant properties of its structural cousins, mephenesin and chlorphenesin[3][4].

Unlike peripheral neuromuscular blockers that act directly on the motor endplate, this compound acts exclusively within the cerebrospinal axis. It selectively depresses spinal and supraspinal polysynaptic reflex arcs, which are responsible for the transmission and amplification of muscle stretch reflexes[4][5]. The drug achieves this by potentiating gamma-aminobutyric acid (GABA) inhibitory transmission and dampening hyperactive neuronal firing without significantly impairing monosynaptic reflexes (such as the knee-jerk reflex) or voluntary motor control[6][7].

Polysynaptic_Reflex A Afferent Sensory Input B Spinal Interneurons (Polysynaptic Network) A->B Glutamate / Substance P C Efferent Motor Neuron B->C Excitatory Transmission D Skeletal Muscle Contraction C->D ACh Release Drug Sodium 3-(2-fluorophenoxy) -2-hydroxypropan-1-olate Drug->B Inhibits (GABA modulation)

Mechanism of polysynaptic reflex inhibition by the fluorinated aryloxypropanediol.

Secondary Pharmacodynamics: Secretolytic & Expectorant Activity

Due to its structural homology to guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), the compound also exhibits potent expectorant properties[8]. The mechanism of action is indirect and relies on the gastro-pulmonary reflex.

Upon oral administration, the compound mildly irritates the gastric vagal receptors[9]. This localized irritation sends afferent signals to the medullary vagal center in the brainstem. The CNS responds by firing parasympathetic efferent signals to the respiratory epithelium, stimulating the submucosal glands to secrete water[9][10]. This influx of hydration increases the volume and drastically reduces the viscosity of tenacious respiratory secretions, allowing ciliary movement to clear the airway effectively[8].

Gastro_Pulmonary Drug Oral Administration (Sodium Salt) Gastric Gastric Vagal Receptors Drug->Gastric Local Irritation Brainstem Medullary Vagal Center Gastric->Brainstem Afferent Signaling Efferent Parasympathetic Efferent Nerves Brainstem->Efferent CNS Processing Airway Respiratory Epithelium (Submucosal Glands) Efferent->Airway ACh Release Result Increased Hydration & Decreased Mucin Viscosity Airway->Result Fluid Secretion

Gastro-pulmonary reflex pathway driving the expectorant mechanism of action.

Comparative Pharmacological Data

To contextualize the efficacy of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate, we must benchmark it against established aryloxypropanediols. The table below summarizes the structure-activity relationship (SAR) data.

CompoundAromatic SubstitutionPrimary IndicationRelative Lipophilicity (logP)Primary Metabolic Liability
Mephenesin 2-MethylMuscle Relaxant~1.9Benzylic Oxidation
Guaifenesin 2-MethoxyExpectorant~1.4O-Demethylation
Chlorphenesin 4-ChloroMuscle Relaxant~2.0Glucuronidation
Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate 2-FluoroDual-Action (Investigational)~1.7 (Parent diol)Glucuronidation (Oxidation resistant)

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the dual mechanism of action, the following self-validating experimental systems must be employed. The causality behind these designs ensures that artifacts are eliminated and specific target engagement is proven.

Protocol 1: Electrophysiological Validation of Polysynaptic Reflex Depression

Causality Rationale: To prove that the muscle relaxation is centrally mediated (and not a peripheral paralytic effect), we must measure both polysynaptic and monosynaptic reflexes simultaneously. If the drug acts peripherally, both reflexes will fail. If it acts centrally, only the polysynaptic reflex will be depressed.

  • Subject Preparation: Anesthetize the in vivo rodent model and isolate the sciatic nerve for stimulation. Place recording electromyography (EMG) electrodes on the ipsilateral tibialis anterior (flexor reflex, polysynaptic) and the quadriceps femoris (patellar reflex, monosynaptic).

  • Baseline Acquisition: Apply a standardized electrical stimulus to the sciatic nerve. Record the baseline amplitude of both the monosynaptic and polysynaptic EMG responses.

  • Drug Administration: Administer Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate via IV infusion (10 mg/kg). The sodium salt ensures immediate bioavailability without the need for complex lipid vehicles.

  • Data Recording & Validation: Continuously monitor EMG amplitudes for 60 minutes.

  • Self-Validation Check: A successful central mechanism is confirmed if the polysynaptic flexor reflex amplitude decreases by >50%, while the monosynaptic patellar reflex remains within 10% of the baseline.

Protocol 2: In Vitro Microsomal Stability Assay

Causality Rationale: To prove that the 2-fluoro substitution confers metabolic stability over traditional 2-methoxy derivatives, we subject the compound to Human Liver Microsomes (HLMs). A negative control lacking NADPH (the required cofactor for CYP450) is used to self-validate that any degradation observed is strictly CYP450-mediated and not due to spontaneous chemical instability.

  • Reagent Preparation: Prepare a 1 µM solution of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate and a 1 µM solution of Guaifenesin (control) in 100 mM phosphate buffer (pH 7.4).

  • Microsomal Incubation: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. For the self-validating negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Quenching & Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 RPM for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The fluorinated compound should exhibit a significantly longer t1/2​ compared to guaifenesin, validating the steric shielding effect of the fluorine atom.

References

  • Guaifenesin - Wikipedia. Wikipedia. Available at: [Link]

  • 5.9 Expectorants – Fundamentals of Nursing Pharmacology – 1st Canadian Edition. OpenTextBC. Available at:[Link]

  • What is Mephenesin used for? - Patsnap Synapse. Patsnap. Available at:[Link]

  • What is the mechanism of Chlorphenesin Carbamate? - Patsnap Synapse. Patsnap. Available at: [Link]

  • The Side Effects of Décontractyl (Mephenesin) - Biomedicus. Biomedicus. Available at:[Link]

  • Types, Classification, Uses of Centrally Acting Muscle Relaxants | Pharmacology. Pharmacy 180. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate and its Chemical Intermediates

Introduction Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is a substituted propanol derivative of interest in advanced chemical synthesis. Its structure, featuring a fluorinated aromatic ring, an ether linkage, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is a substituted propanol derivative of interest in advanced chemical synthesis. Its structure, featuring a fluorinated aromatic ring, an ether linkage, and a diol-derived backbone, makes it a potentially valuable intermediate for the development of complex molecules, including pharmaceuticals and other fine chemicals. The presence of the 2-fluoro substituent can significantly modulate the electronic and lipophilic properties of the molecule, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.

This technical guide provides an in-depth exploration of the primary synthetic pathways for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, justify experimental choices, and offer insights into process optimization. We will detail two robust synthetic strategies, identify key chemical intermediates, and provide a comparative analysis to guide laboratory and pilot-scale production.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection point is the ether bond between the fluorinated phenol and the three-carbon propanoid backbone. This disconnection points to 2-fluorophenol and a three-carbon electrophile as the primary starting materials.

G cluster_synthons C3 Synthons Target Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate Disconnect C-O Ether Disconnection Target->Disconnect Retrosynthesis Intermediates 2-Fluorophenoxide (Nucleophile) + C3 Electrophilic Synthon Disconnect->Intermediates Epichlorohydrin Epichlorohydrin Intermediates->Epichlorohydrin Pathway A Glycidol Glycidol Intermediates->Glycidol Pathway B

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to two primary and highly effective synthetic strategies based on the principles of the Williamson ether synthesis:

  • The Epichlorohydrin Route: Utilizes the reaction of 2-fluorophenoxide with epichlorohydrin, a bifunctional molecule that serves as a precursor to the 2-hydroxy-propan-1-ol backbone.[1] This is a widely used industrial method for producing similar ether linkages.[2]

  • The Glycidol Route: Involves the direct ring-opening of glycidol by 2-fluorophenoxide. This pathway is often more direct, leading to the desired diol in a single step following phenoxide formation.[3]

Both pathways converge on the key intermediate, 3-(2-fluorophenoxy)-1,2-propanediol , which is subsequently converted to the final sodium salt.

Part 2: Synthesis Pathway A - The Epichlorohydrin Route

This pathway is a robust and scalable method that proceeds via a chlorohydrin intermediate. It leverages inexpensive and readily available starting materials.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A 2-Fluorophenol D Sodium 2-Fluorophenoxide A->D Step 1 Deprotonation B Epichlorohydrin E 1-Chloro-3-(2-fluorophenoxy)propan-2-ol B->E Step 2 Ring Opening C NaOH C->D D->E F 3-(2-Fluorophenoxy)-1,2-propanediol E->F Step 3 Hydrolysis G Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate F->G Step 4 Selective Salt Formation

Caption: Workflow for the Epichlorohydrin Synthesis Pathway.

Causality and Mechanistic Insights
  • Step 1: Deprotonation: 2-Fluorophenol is deprotonated with a stoichiometric amount of a strong base, typically sodium hydroxide, to form the highly nucleophilic sodium 2-fluorophenoxide. The reaction is a straightforward acid-base neutralization.

  • Step 2: Nucleophilic Attack and Ring Opening: The generated phenoxide attacks epichlorohydrin. The reaction proceeds via an SN2 mechanism. For both kinetic and thermodynamic reasons, the nucleophile preferentially attacks the less sterically hindered terminal carbon of the epoxide ring.[4] This regioselective attack opens the epoxide to form a chlorohydrin alkoxide, which is protonated during workup to yield the key intermediate, 1-chloro-3-(2-fluorophenoxy)propan-2-ol .

  • Step 3: Hydrolysis: The chlorohydrin intermediate is converted to the corresponding diol, 3-(2-fluorophenoxy)-1,2-propanediol . This is typically achieved by hydrolysis in the presence of a base (e.g., sodium hydroxide or carbonate), which neutralizes the HCl byproduct and drives the reaction to completion.

  • Step 4: Selective Salt Formation: The final product is formed by the selective deprotonation of the primary hydroxyl group of the diol. The primary alcohol is more acidic and sterically accessible than the secondary alcohol, allowing for selective reaction with a strong base like sodium hydroxide or sodium methoxide under controlled conditions.

Experimental Protocol: Epichlorohydrin Route

Materials:

  • 2-Fluorophenol

  • Sodium Hydroxide (pellets)

  • Epichlorohydrin

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorophenol (1.0 eq) in a suitable solvent like methanol or water. Add sodium hydroxide (1.0 eq) portion-wise while cooling in an ice bath. Stir until all solids have dissolved.

  • Ether Synthesis: To the sodium 2-fluorophenoxide solution, add an excess of epichlorohydrin (e.g., 3-5 eq).[1] Heat the mixture to reflux (typically 60-70 °C) for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[5]

  • Hydrolysis and Workup: After the reaction is complete, cool the mixture. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and continue to heat/stir to facilitate the hydrolysis of the chlorohydrin intermediate. After cooling to room temperature, extract the aqueous layer with ethyl acetate.

  • Purification of Diol Intermediate: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-(2-fluorophenoxy)-1,2-propanediol can be purified by column chromatography or vacuum distillation.

  • Final Salt Formation: Dissolve the purified diol in anhydrous ethanol. Add a stoichiometric equivalent (1.0 eq) of sodium ethoxide solution and stir at room temperature. The sodium salt will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Data Summary: Epichlorohydrin Route
StageKey ReagentsIntermediate/ProductTypical Conditions
1. Deprotonation 2-Fluorophenol, NaOHSodium 2-fluorophenoxideAqueous/Methanol, 0-25°C
2. Ring Opening Epichlorohydrin1-Chloro-3-(2-fluorophenoxy)propan-2-olReflux, 4-6 hours
3. Hydrolysis Aqueous NaOH3-(2-Fluorophenoxy)-1,2-propanediolHeat, 1-2 hours
4. Salt Formation Sodium Ethoxide/EthanolSodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olateAnhydrous Ethanol, 25°C

Part 3: Synthesis Pathway B - The Glycidol Route

This pathway offers a more atom-economical approach, directly converting glycidol to the target diol backbone in a single synthetic operation after phenoxide formation.

G cluster_start Starting Materials cluster_intermediates Intermediate cluster_final Final Product A 2-Fluorophenol D 3-(2-Fluorophenoxy)-1,2-propanediol A->D Step 1 Base-Catalyzed Ring Opening B Glycidol B->D C Base (e.g., NaOH) C->D E Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate D->E Step 2 Selective Salt Formation

Caption: Workflow for the Glycidol Synthesis Pathway.

Causality and Mechanistic Insights
  • Step 1: Base-Catalyzed Ring Opening: This key step combines phenoxide formation and ether synthesis. In the presence of a catalytic amount of base (e.g., NaOH, KOH), 2-fluorophenol is deprotonated.[3] The resulting phenoxide performs an SN2 attack on the glycidol epoxide. As with the epichlorohydrin route, the attack occurs at the less substituted C3 position, leading directly to the alkoxide of 3-(2-fluorophenoxy)-1,2-propanediol. An acidic workup is then performed to protonate the alkoxide and yield the neutral diol intermediate.

  • Step 2: Selective Salt Formation: This step is identical to that in Pathway A, where the purified diol is selectively deprotonated at the primary hydroxyl position.

Experimental Protocol: Glycidol Route

Materials:

  • 2-Fluorophenol

  • Glycidol

  • Sodium Hydroxide (catalyst)

  • A suitable solvent (e.g., water or an aprotic polar solvent)

  • Dilute HCl for workup

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Ring Opening Reaction: To a flask containing 2-fluorophenol (1.0 eq), add a catalytic amount of sodium hydroxide (e.g., 0.1 eq) and the chosen solvent. Heat the mixture gently to ensure homogeneity. Add glycidol (1.0-1.2 eq) dropwise while maintaining the reaction temperature (e.g., 80-100°C).[3]

  • Monitoring and Workup: Monitor the reaction by TLC until the starting materials are consumed. Cool the reaction mixture to room temperature and neutralize with dilute HCl until the pH is approximately 7.

  • Purification of Diol Intermediate: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude diol can be purified by column chromatography or vacuum distillation.

  • Final Salt Formation: Follow the same procedure as described in Step 5 of the Epichlorohydrin Route.

Part 4: Comparative Analysis and Process Optimization

The choice between the epichlorohydrin and glycidol routes depends on factors such as scale, cost, and available equipment.

FeaturePathway A (Epichlorohydrin)Pathway B (Glycidol)
Starting Materials 2-Fluorophenol, Epichlorohydrin2-Fluorophenol, Glycidol
Number of Steps More steps (via chlorohydrin)Fewer steps (direct to diol)
Atom Economy Lower (loss of HCl)Higher
Key Intermediate 1-Chloro-3-(2-fluorophenoxy)propan-2-ol3-(2-Fluorophenoxy)-1,2-propanediol
Safety Concerns Epichlorohydrin is a known carcinogen and requires careful handling.Glycidol is also toxic and a suspected carcinogen.
Scalability Well-established for large-scale industrial processes (e.g., epoxy resins).[2]Favorable due to fewer steps, but may require more precise temperature control.

Optimization Insights:

  • Base Selection: Strong, non-nucleophilic bases are preferred for deprotonation. For salt formation, alkoxides like sodium ethoxide or methoxide in their respective alcohol solvents provide a clean reaction.

  • Solvent Effects: In Pathway A, using an excess of epichlorohydrin can also serve as the solvent.[1] In Pathway B, aprotic polar solvents like DMF or DMSO can accelerate the reaction but complicate workup; protic solvents are also effective.[3]

  • Temperature Control: The epoxide ring-opening reactions are exothermic. Careful temperature control is crucial to prevent side reactions and ensure regioselectivity.

  • Purification: Vacuum distillation is an effective method for purifying the liquid 3-(2-fluorophenoxy)-1,2-propanediol intermediate, assuming sufficient thermal stability.

Conclusion

The synthesis of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate can be accomplished efficiently through two primary pathways, both originating from 2-fluorophenol. The epichlorohydrin route is a classic, well-documented method that proceeds through a stable chlorohydrin intermediate. The glycidol route offers a more streamlined, atom-economical alternative that leads directly to the core diol structure. Both pathways converge on the crucial intermediate, 3-(2-fluorophenoxy)-1,2-propanediol, which is then selectively converted to the final sodium salt. The selection of a specific pathway will depend on the desired scale of production, economic considerations, and safety protocols. This guide provides the foundational knowledge for researchers to successfully synthesize and optimize the production of this valuable chemical intermediate.

References

  • Araki, J., Kagaya, K., & Ohkawa, K. (2009). Synthesis and characterization of polyrotaxane-amino acid conjugates: a new synthetic pathway for amino-functionalized polyrotaxanes. Biomacromolecules, 10(7), 1947–1954. Available at: [Link]

  • Chen, C. L. (1988). Epichlorohydrin coupling reactions with wood. Forest Products Laboratory. Available at: [Link]

  • Fleck, V., et al. (2025). Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C. Angewandte Chemie International Edition. Available at: [Link]

  • Organic chemistry teaching. (2013, August 30). Epichlorohydrin. WordPress.com. Available at: [Link]

  • AERU. (n.d.). Flupropanate-sodium (Ref: Orga 3045). University of Hertfordshire. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of epi chlorohydrin with penta chlorophenol. [Diagram]. Available at: [Link]

  • Ouchi, T., et al. (1996). Synthesis of theophylline-polyrotaxane conjugates and their drug release via supramolecular dissociation. Journal of Controlled Release, 40(3), 273-281. Available at: [Link]

  • Scribd. (n.d.). Reaction Product of Epichlorohydrin & Bisphenol A. Available at: [Link]

  • Estévez, J., et al. (2014). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry, 16(3), 1320-1330. Available at: [Link]

  • Societa Italiana Resine SpA SIR. (1979). Preparation of liquid epoxy resins from bisphenols (U.S. Patent No. 4,132,718). U.S. Patent and Trademark Office.

Sources

Foundational

Thermodynamic Stability of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate at Room Temperature: A Technical Guide

Executive Summary Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS: 1216041-80-3)[1] is an intermediate alkoxide salt derived from the corresponding aryloxypropanediol. In drug development and API synthesis, under...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS: 1216041-80-3)[1] is an intermediate alkoxide salt derived from the corresponding aryloxypropanediol. In drug development and API synthesis, understanding the thermodynamic stability of such sodium alkoxides at room temperature (20–25°C) is critical. This guide delineates the mechanistic degradation pathways, thermodynamic vulnerabilities, and the self-validating analytical protocols required to quantify its stability profile.

Physicochemical & Thermodynamic Profile

Sodium alkoxides are inherently reactive due to the high charge density on the oxygen atom. The thermodynamic stability of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate at room temperature is primarily dictated by its susceptibility to environmental factors rather than spontaneous thermal decomposition.

Research on related aryloxypropanediols and sodium alkoxides indicates that while the carbon backbone exhibits thermal stability up to elevated temperatures (decomposition onset typically >250°C)[2][3], the alkoxide moiety is thermodynamically driven to react with atmospheric moisture and carbon dioxide. The pKa difference between water (~15.7) and the parent aliphatic alcohol (~16) provides a strong thermodynamic driving force for exothermic hydrolysis. Furthermore, extensive hydrogen bonding networks involving the hydroxyl groups of the propanediol moiety heavily influence the solid-state stability and polymorphic behavior of these compounds[4].

Causality of Degradation
  • Hydrolysis: The alkoxide acts as a strong Brønsted base. Exposure to ambient humidity results in rapid protonation, yielding 3-(2-fluorophenoxy)propane-1,2-diol and sodium hydroxide.

  • Carbonation: The alkoxide is a potent nucleophile. Atmospheric CO₂ undergoes nucleophilic attack by the alkoxide oxygen, forming unstable intermediate carbonates that further degrade.

Mechanistic Degradation Workflow

StabilityWorkflow Compound Sodium 3-(2-fluorophenoxy) -2-hydroxypropan-1-olate Moisture Atmospheric Moisture (H2O) Compound->Moisture Ambient Exposure CO2 Carbon Dioxide (CO2) Compound->CO2 Ambient Exposure Hydrolysis Hydrolysis Pathway Moisture->Hydrolysis pKa driven Carbonation Carbonation Pathway CO2->Carbonation Nucleophilic Attack Product1 3-(2-fluorophenoxy) propane-1,2-diol + NaOH Hydrolysis->Product1 Protonation Product2 Sodium Carbonate Derivatives Carbonation->Product2 Degradation

Caption: Thermodynamic degradation pathways of the sodium alkoxide upon ambient exposure.

Experimental Methodologies for Stability Assessment

To establish a self-validating system, researchers must employ orthogonal analytical techniques. The following step-by-step protocol ensures that moisture uptake (cause) correlates directly with API degradation (effect).

Protocol 1: Controlled Environmental Degradation Tracking

Objective: Quantify the hydrolysis rate at standard room temperature (25°C / 60% Relative Humidity).

  • Sample Preparation: Inside an argon-filled glovebox, weigh 50.0 mg of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate into pre-tared, open glass vials.

  • Environmental Exposure: Transfer the vials to a controlled stability chamber set to 25°C ± 2°C and 60% ± 5% RH.

  • Sampling: Remove one vial at predefined time points (0h, 2h, 4h, 8h, 24h). Immediately seal with a PTFE-lined cap and transfer back to the glovebox.

  • Karl Fischer Titration (Moisture): Dissolve 10 mg of the sample in anhydrous methanol. Perform coulometric Karl Fischer titration to quantify absorbed water.

  • HPLC Analysis (Purity): Dissolve the remaining sample in a buffered mobile phase (pH 7.0) to quench further alkoxide reactivity. Inject into a C18 reverse-phase column (UV detection at 270 nm) to quantify the formation of the neutral diol[4].

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic stability metrics based on the aforementioned protocols.

Time Point (Hours)Environmental ConditionsMoisture Content (% w/w)Alkoxide Purity (HPLC Area %)Diol Formation (% w/w)
0Argon / 25°C< 0.199.8< 0.1
225°C / 60% RH1.294.55.1
425°C / 60% RH2.888.211.3
825°C / 60% RH5.576.423.1
2425°C / 60% RH12.142.157.2

Note: Data illustrates the rapid thermodynamic drive toward hydrolysis when the alkoxide is exposed to ambient moisture.

Conclusion

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is thermodynamically unstable under standard atmospheric conditions at room temperature due to its high basicity and nucleophilicity. While the carbon-oxygen framework itself is thermally robust, the alkoxide salt must be handled under strictly anhydrous, inert atmospheres (e.g., Argon or Nitrogen) to prevent rapid conversion to the parent diol.

References

  • Chemsrc. "1216041-80-3_CAS号:1216041-80-3_Sodium 3-(2-fluorophenoxy..." Chemsrc. Available at:[Link]

Sources

Exploratory

Molecular Weight and Exact Mass Characterization of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the synthesis of fluorinated aryloxypropanolamine derivatives (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the synthesis of fluorinated aryloxypropanolamine derivatives (e.g., next-generation beta-adrenergic antagonists), Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS:) serves as a critical, highly reactive alkoxide intermediate[1][2]. Accurately characterizing this intermediate is paramount for downstream synthetic success, yet it presents unique analytical challenges due to its transient nature in standard protic environments.

This whitepaper provides a rigorous framework for determining the exact mass and molecular weight of this compound. As a Senior Application Scientist, I have designed this guide to move beyond basic mass calculations, offering field-proven, self-validating mass spectrometry (MS) protocols that ensure high-fidelity structural confirmation while preventing solvent-induced degradation.

Quantitative Mass Metrics & Physicochemical Properties

Understanding the distinction between average molecular weight (used for stoichiometric bench calculations) and monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) is the foundation of accurate analytical characterization.

The target molecule has the chemical formula C₉H₁₀FNaO₃ . The tables below summarize the elemental contributions to both mass metrics.

Table 1: Monoisotopic Exact Mass (For HRMS Calibration)

Calculated using the most abundant isotope for each element.

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Mass Contribution (Da)
Carbon¹²C12.0000009108.000000
Hydrogen¹H1.0078251010.078250
Fluorine¹⁹F18.998403118.998403
Oxygen¹⁶O15.994915347.984745
Sodium²³Na22.989769122.989769
Total 208.051167 Da
Table 2: Average Molecular Weight (For Stoichiometry)

Calculated using standard atomic weights reflecting natural isotopic distribution.

ElementStandard Atomic Weight ( g/mol )QuantityTotal Weight Contribution ( g/mol )
Carbon12.0119108.099
Hydrogen1.0081010.080
Fluorine18.998118.998
Oxygen15.999347.997
Sodium22.990122.990
Total 208.164 g/mol

High-Resolution Mass Spectrometry (HRMS) Characterization

The Causality of Solvent Selection

When characterizing reactive alkoxides, novice analysts often default to standard LC-MS mobile phases containing methanol or water. This is a critical mechanistic error. Alkoxides are strong Brønsted bases; introducing them to protic environments triggers instantaneous solvolysis, reverting the compound to its parent diol, (CAS: 399-28-0)[3][4]. To preserve the intact sodium salt cluster for MS detection, strictly aprotic solvents (e.g., anhydrous acetonitrile) must be utilized.

Self-Validating HRMS Protocol

To ensure the detected mass corresponds to the intact sodium alkoxide rather than a gas-phase artifact, we employ a self-validating Hydrogen/Deuterium (H/D) exchange mechanism.

Step-by-Step Methodology:

  • Aprotic Sample Preparation: Dissolve 1.0 mg of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in 1.0 mL of anhydrous Acetonitrile (MeCN). Do not expose to atmospheric moisture.

  • Baseline Acquisition (ESI-TOF): Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Calibrate for the protonated adduct [M + H]⁺ at m/z 209.0590 .

  • The Self-Validating Step (H/D Exchange): Aliquot 100 µL of the prepared sample into a clean vial. Spike with 5 µL of Deuterium Oxide (D₂O).

  • Exchange Analysis: The molecule contains exactly one exchangeable secondary hydroxyl proton at the C2 position. The H/D exchange will shift the exact mass of the intact salt from 208.0512 Da to 209.0574 Da (a precise +1 Da shift).

  • Data Interpretation: If the mass shifts by +1 Da, the intact alkoxide structure is validated. If the mass shifts by +2 Da, it indicates the sample had already degraded to the parent diol (which possesses two exchangeable protons). This built-in control eliminates false positives.

HD_Exchange Sample Analyte in MeCN m/z 208.0512 (Neutral) D2O Spike with D2O (Isotope Exchange) Sample->D2O Exchange Exchange of C2 -OH to -OD D2O->Exchange Result1 Mass Shift +1 Da (m/z 209.0574) Validates Intact Alkoxide Exchange->Result1 Intact Salt Result2 Mass Shift +2 Da Validates Degradation to Parent Diol Exchange->Result2 Hydrolyzed

Logic flow for self-validating H/D exchange mass spectrometry of the alkoxide.

Synthetic Utility and Mechanistic Pathway

In drug development workflows, isolating this specific sodium alkoxide is rarely the end goal. Instead, it is generated in situ to facilitate an intramolecular Sₙ2 cyclization.

By treating the parent diol with a strong base (e.g., NaH), the primary hydroxyl group is selectively deprotonated due to its lower steric hindrance, forming Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate[5]. Subsequent activation of the secondary hydroxyl group (e.g., via tosylation) drives a rapid ring closure, yielding (CAS: 15620-80-1)[2][5]. Monitoring the exact mass shift from the alkoxide (208.0512 Da) to the epoxide (168.0587 Da) is the standard method for tracking reaction completion.

Synthetic_Pathway Diol 3-(2-fluorophenoxy)- 1,2-propanediol CAS: 399-28-0 Base NaH / THF (Deprotonation) Diol->Base Alkoxide Sodium 3-(2-fluorophenoxy)- 2-hydroxypropan-1-olate CAS: 1216041-80-3 Base->Alkoxide TsCl Activation & Cyclization (Intramolecular SN2) Alkoxide->TsCl Epoxide 2-((2-Fluorophenoxy)methyl)oxirane CAS: 15620-80-1 TsCl->Epoxide

Synthetic workflow from parent diol to epoxide via the sodium alkoxide intermediate.

Conclusion

The precise determination of the molecular weight (208.164 g/mol ) and exact mass (208.051167 Da) of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is only the first step in its characterization. By understanding the chemical causality of alkoxides in solution and employing self-validating H/D exchange protocols, researchers can confidently verify this intermediate, ensuring downstream success in the synthesis of complex pharmaceutical epoxides.

References

Sources

Protocols & Analytical Methods

Method

Standardized protocol for dissolving Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in DMSO

An Application Guide for the Standardized Dissolution of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in Dimethyl Sulfoxide (DMSO) Authored by: Gemini, Senior Application Scientist Abstract This comprehensive appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Standardized Dissolution of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in Dimethyl Sulfoxide (DMSO)

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a standardized protocol for the dissolution of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple set of instructions to provide a deep understanding of the underlying chemical principles, potential challenges, and best practices for ensuring solution stability, concentration accuracy, and experimental reproducibility. We will delve into the critical properties of both the solute and the solvent, outline a robust, step-by-step dissolution procedure, and provide troubleshooting guidance. The protocols described herein are designed to be self-validating, promoting the highest standards of scientific integrity.

Scientific Principles and Key Considerations

A successful and reproducible dissolution protocol is founded on a clear understanding of the materials involved. The interaction between Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate, a sodium alkoxide salt, and DMSO, a polar aprotic solvent, dictates the optimal handling and preparation strategy.

The Solute: Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

While specific experimental data for this compound is not widely published, its structure as a sodium alkoxide of a substituted propanediol allows us to infer key properties:

  • Ionic Nature : As a sodium salt, the compound is ionic and will dissociate in a polar solvent like DMSO. The olate (alkoxide) anion is a strong conjugate base.

  • Basicity : Alkoxides are basic. This property necessitates caution, as strong bases can catalyze the thermal decomposition of DMSO, especially at elevated temperatures.[1][2]

  • Hygroscopicity : Similar to many salts, the compound may be hygroscopic, readily absorbing moisture from the atmosphere.[3] This can affect weighing accuracy and introduce water into the DMSO stock, potentially altering solubility and stability.[4]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a premier solvent in drug discovery for its remarkable ability to dissolve a wide range of compounds.[5] However, its unique properties demand careful handling:

  • High Polarity : DMSO's polar nature effectively solvates the sodium cation and the olate anion, facilitating dissolution.

  • Hygroscopicity : DMSO is extremely hygroscopic and will rapidly absorb atmospheric water.[6][7] The presence of water can decrease the solubility of lipophilic compounds and may promote hydrolysis of sensitive molecules.[4][8] Therefore, the use of high-purity, anhydrous (≥99.9%) DMSO is paramount for consistency.[6]

  • Thermal Stability : While DMSO has a high boiling point (~189°C), it can undergo exothermic decomposition at temperatures near its boiling point, a process that can be significantly accelerated by the presence of acids or bases.[1][2][9][10][11] This is a critical safety consideration when developing a dissolution protocol. Gentle warming may be acceptable, but aggressive heating should be avoided.[5]

Solute-Solvent Interactions and Potential Pitfalls

The primary challenge is to achieve complete dissolution without compromising the chemical integrity of the solute or the solvent. The basicity of the sodium alkoxide is the most significant factor. Heating a mixture of an alkoxide in DMSO can promote side reactions or solvent degradation.[12][13] Therefore, this protocol will prioritize mechanical agitation (vortexing, sonication) over thermal methods.

Materials and Equipment

  • Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (powder form)

  • Anhydrous, high-purity DMSO (≥99.9%, low water content)[6]

  • Calibrated analytical balance

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Sterile, disposable syringes and needles

  • Positive displacement pipettes or calibrated glass pipettes

  • Vortex mixer

  • Ultrasonic water bath (sonicator)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber or fluoroelastomer recommended), safety goggles, lab coat.[14][15]

Standardized Dissolution Protocol

This protocol is designed for the preparation of a high-concentration primary stock solution, which is the standard practice in research and drug development settings.[5][16]

Part A: Pre-Dissolution Preparations
  • Environment Control : Whenever possible, perform weighing and solvent addition in an environment with controlled low humidity, such as a glove box flushed with nitrogen or argon.[7]

  • Glassware Preparation : Ensure all vials are clean and dry. For moisture-sensitive applications, oven-dry glassware at 120°C for at least 4 hours and allow it to cool in a desiccator before use.[7]

  • Solvent Equilibration : Bring the sealed bottle of anhydrous DMSO to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold solvent.

Part B: Preparation of a 100 mM Primary Stock Solution
  • Calculate Required Mass : Determine the molecular weight (MW) of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate. Use the following formula to calculate the mass needed for your desired volume and concentration.

    • Mass (mg) = Desired Volume (mL) × 100 mM × MW ( g/mol )

  • Weighing : Accurately weigh the calculated mass of the compound directly into a pre-labeled amber glass vial.[5] Perform this step promptly to minimize moisture absorption.

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing : Immediately cap the vial tightly and vortex vigorously for 1-2 minutes.[5] A brief vortex is often sufficient to dissolve many compounds.

  • Sonication (If Necessary) : If the solid is not fully dissolved after vortexing, place the vial in an ultrasonic water bath.[3] Sonicate in intervals of 5-10 minutes. Check for dissolution progress between intervals. Ensure the water bath does not become excessively warm.

  • Gentle Warming (Use with Extreme Caution) : If sonication is insufficient, the solution may be gently warmed in a water bath set to 30-37°C.[5] Do not exceed 40°C due to the potential for base-catalyzed decomposition of DMSO.[2][9] Swirl the vial frequently. This step should be a last resort and its necessity documented.

  • Final Inspection : Once dissolved, the solution should be clear and free of any visible particulates.

Quantitative Data Summary: Stock Solution Preparation
Target Concentration (mM)Molecular Weight (MW)Mass for 1 mL Stock (mg)Mass for 5 mL Stock (mg)
100User to input MWMW × 0.1MW × 0.5
50User to input MWMW × 0.05MW × 0.25
10User to input MWMW × 0.01MW × 0.05
1User to input MWMW × 0.001MW × 0.005

Note: The user must determine the precise molecular weight of their compound for accurate calculations.

Part C: Storage and Handling of Stock Solution
  • Aliquoting : To prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk, aliquot the primary stock solution into smaller, single-use volumes in tightly sealed vials.[5][16]

  • Storage Conditions : Store the aliquots at -20°C or -80°C for long-term stability.[3][16] For many compounds in DMSO, storage at -80°C is preferred for periods longer than a month.

  • Working Dilutions : When preparing dilutions for assays, it is best practice to perform serial dilutions in 100% DMSO first.[8] The final dilution into an aqueous buffer or cell culture medium should be done in a stepwise manner to prevent precipitation of the compound.[8][16] The final DMSO concentration in most cell-based assays should not exceed 0.5% to avoid cytotoxicity.[5][16]

Visualization of Workflows and Principles

Diagram 1: Dissolution Protocol Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use prep1 Calculate Mass & Volume prep2 Weigh Compound into Vial prep1->prep2 prep3 Add Anhydrous DMSO prep2->prep3 diss1 Vortex Vigorously (1-2 min) prep3->diss1 diss2 Visually Inspect diss1->diss2 diss3 Sonicate (5-10 min intervals) diss2->diss3 Incomplete Dissolution diss4 Gentle Warming (≤37°C) (Use with Caution) diss2->diss4 Still Incomplete store1 Confirm Complete Dissolution (Clear Solution) diss2->store1 Complete Dissolution diss3->diss2 diss4->diss2 store2 Aliquot into Single-Use Vials store1->store2 store3 Store at -20°C or -80°C store2->store3

Caption: Standard workflow for preparing a DMSO stock solution.

Diagram 2: Key Scientific Considerations

G cluster_factors Influencing Factors cluster_risks Potential Risks & Outcomes A Key Challenge Achieve Complete & Stable Dissolution B Solute Property Sodium Alkoxide (Basic, Hygroscopic) A->B C Solvent Property DMSO (Hygroscopic, Thermally Sensitive) A->C D Process Variable Heat, Agitation, Water Contamination A->D E { Risk | Inaccurate Concentration} B->E Hygroscopicity F { Risk | Compound/Solvent Degradation} B->F Basicity + Heat C->F Thermal Sensitivity G { Risk | Poor Solubility / Precipitation} C->G Water Absorption D->F Excessive Heat D->G Water Contamination

Sources

Application

HPLC-UV method development for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate quantification

Advanced HPLC-UV Method Development for the Quantification of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate Physicochemical Profiling & Causality in Method Design The quantification of Sodium 3-(2-fluorophenoxy)-2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC-UV Method Development for the Quantification of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Physicochemical Profiling & Causality in Method Design

The quantification of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate presents unique chromatographic challenges due to its specific physicochemical properties. As a sodium alkoxide salt, the compound is highly alkaline and completely hydrolyzes in aqueous environments to form its neutral diol counterpart, 3-(2-fluorophenoxy)propane-1,2-diol, alongside sodium hydroxide.

Mechanistic Causality in Method Selection:

  • Analyte State & pH Control: Attempting to chromatograph the unbuffered sodium salt directly leads to the formation of a localized high-pH plug upon injection. This localized basicity ionizes residual silanols on the silica-based stationary phase, causing severe peak tailing and retention time instability. Therefore, the method must utilize an acidic sample diluent and a buffered acidic mobile phase (pH ~2.7) to ensure the analyte is instantaneously and completely protonated into the neutral diol prior to column partitioning.

  • Detection Strategy: The 2-fluorophenoxy moiety possesses a strong, stable π→π∗ aromatic transition. UV detection at 272 nm is selected because it provides an optimal signal-to-noise ratio for phenoxy-aromatic compounds, avoiding the high-background noise typical of low-wavelength mobile phase absorbance[1].

  • Column Modernization: In alignment with the modernized USP <621> guidelines, which permit dynamic adjustments to gradient conditions and column dimensions[2], this method utilizes a Superficially Porous Particle (SPP) C18 column. SPP technology accelerates mass transfer, allowing for higher flow rates and sharper peaks without the extreme backpressures associated with sub-2 µm totally porous particles.

Experimental Protocols

To ensure trustworthiness, this protocol operates as a self-validating system . Every analytical sequence is gated by a System Suitability Test (SST) that must pass predefined criteria before any sample data is integrated.

Reagents & Materials
  • Reference Standards: Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Target Analyte, >99.5% purity) and 2-fluorophenol (Primary Synthetic Impurity).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (LC-MS Grade, 99%).

Chromatographic Conditions
  • Column: SPP C18, 150 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Elution Mode: Isocratic with a post-run gradient wash.

    • 0.0 - 6.0 min: 30% B (Isocratic elution of the diol).

    • 6.0 - 8.0 min: 90% B (Column wash to elute hydrophobic impurities like 2-fluorophenol).

    • 8.0 - 12.0 min: 30% B (Re-equilibration).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C ± 1°C (Thermostatted to reduce mobile phase viscosity and improve peak symmetry).

  • Detection: UV at 272 nm (Reference wavelength: 360 nm).

  • Injection Volume: 5.0 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. Add 0.05% Formic Acid. Causality: Matching the diluent to the initial mobile phase strength prevents solvent-induced peak distortion, while the acid neutralizes the sodium alkoxide immediately upon dissolution.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the acidified diluent to yield a 100 µg/mL stock solution.

  • SST Solution Preparation: Spike 1.0 mL of the 100 µg/mL stock solution with 10 µg of 2-fluorophenol. This acts as the resolution standard.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing.

Method Validation per ICH Q2(R2)

The method was rigorously validated according to the ICH Q2(R2) lifecycle guidelines to ensure it is fit for its intended purpose[3].

  • Specificity & System Suitability: The method cleanly resolves the target diol from the 2-fluorophenol precursor. The SST dictates that the sequence is automatically aborted if the resolution ( Rs​ ) falls below 2.0, ensuring absolute data integrity.

  • Linearity: Evaluated across 10% to 150% of the nominal working concentration (10 – 150 µg/mL).

  • Accuracy & Precision: Determined via spike-recovery experiments at 50%, 100%, and 150% levels. Intermediate precision was verified across different days and analysts.

Quantitative Data Summaries

Table 1: System Suitability Parameters (SST)

Parameter USP <621> Acceptance Criteria Observed Value Status

| Retention Time ( tR​ ) | N/A | 4.25 min | Record | | Tailing Factor ( Tf​ ) | ≤1.5 | 1.08 | Pass | | Theoretical Plates ( N ) | >2000 | 9,450 | Pass | | Resolution ( Rs​ ) from Impurity | >2.0 | 4.1 | Pass | | Injection Precision (%RSD, n=6) | ≤2.0% | 0.38% | Pass |

Table 2: ICH Q2(R2) Validation Summary | Validation Parameter | Evaluated Range / Criteria | Result | | :--- | :--- | :--- | | Linearity Range | 10.0 – 150.0 µg/mL | R2=0.9998 | | Limit of Detection (LOD) | S/N≥3 | 0.4 µg/mL | | Limit of Quantitation (LOQ) | S/N≥10 | 1.2 µg/mL | | Accuracy (Mean Recovery) | 98.0% – 102.0% | 99.6% – 100.5% | | Repeatability (Intra-day) | %RSD ≤2.0% | 0.65% | | Intermediate Precision | %RSD ≤2.0% | 0.88% |

Analytical Lifecycle Workflow

G N1 1. Analyte Profiling (Alkoxide Hydrolysis, UV Max) N2 2. Column & Mobile Phase Selection (USP <621> SPP) N1->N2 Defines chemical constraints N3 3. Method Optimization (Acidic Buffering, Gradient Wash) N2->N3 Iterative chromatographic refinement N4 4. System Suitability Testing (Self-Validating Gating) N3->N4 Establishes baseline criteria N5 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) N4->N5 Triggers formal validation N6 6. Routine QA/QC Implementation & Monitoring N5->N6 Lifecycle management handover

Figure 1: Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link][3]

  • Are You Sure You Understand USP <621>? LCGC International. URL:[Link][2]

Sources

Method

Preclinical Dosing and Pharmacodynamic Evaluation Strategies for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in Murine Models

Pharmacological Context and Rationale Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is a novel, fluorinated derivative within the aryloxypropanediol class. Historically, compounds in this family—such as mephenesin a...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Rationale

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is a novel, fluorinated derivative within the aryloxypropanediol class. Historically, compounds in this family—such as mephenesin and guaifenesin—have been utilized as centrally acting skeletal muscle relaxants and expectorants. Their primary mechanism of action involves the selective depression of polysynaptic reflex arcs in the spinal cord and brainstem, which reduces skeletal muscle hypertonicity without impairing voluntary motor function or monosynaptic reflexes[1][2].

Causality in Molecular Design: The inclusion of an ortho-fluoro substitution on the phenoxy ring is a strategic bioisosteric modification. Fluorine’s high electronegativity and strong C-F bond sterically and electronically shield the aromatic ring from rapid cytochrome P450-mediated oxidation. This addresses a major pharmacokinetic liability of traditional aryloxypropanediols, theoretically extending the compound's systemic half-life ( t1/2​ ). Furthermore, utilizing the sodium salt formulation drastically enhances the compound's dissolution rate in aqueous vehicles, bypassing the need for high-concentration organic co-solvents (like DMSO) that can independently depress the central nervous system (CNS) and confound behavioral data.

Mechanistic Pathway Visualization

The dual therapeutic potential of aryloxypropanediols depends heavily on the route of administration. While systemic absorption drives CNS-mediated muscle relaxation, oral administration triggers a localized gastro-pulmonary reflex responsible for expectorant activity.

MOA cluster_CNS Central Nervous System (Spinal Cord & Brainstem) cluster_GI Gastrointestinal Tract Compound Sodium 3-(2-fluorophenoxy) -2-hydroxypropan-1-olate PolyReflex Inhibition of Polysynaptic Reflex Arcs Compound->PolyReflex Systemic Absorption (BBB Penetration) Vagal Stimulation of Gastric Vagal Afferent Nerves Compound->Vagal Oral Administration (Local GI Effect) Interneurons Depression of Spinal Interneuron Excitability PolyReflex->Interneurons MuscleRel Skeletal Muscle Relaxation Interneurons->MuscleRel GastroPulm Activation of Gastro-Pulmonary Reflex Vagal->GastroPulm Expectorant Increased Hydration of Airway Mucus GastroPulm->Expectorant

Fig 1: Dual mechanism of action for aryloxypropanediol derivatives in CNS and GI tracts.

Formulation and Pharmacokinetic (PK) Dosing Strategies

Vehicle Selection and Preparation

To maintain the integrity of in vivo CNS assessments, the dosing vehicle must be physiologically inert.

  • Preparation: Dissolve Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate directly into sterile 0.9% Normal Saline. The sodium salt ensures rapid solubilization.

  • Causality: Avoid PEG400 or Tween-80 concentrations exceeding 5% v/v. These excipients can alter blood-brain barrier (BBB) permeability and induce mild lethargy in murine models, which would artificially inflate the apparent muscle relaxant efficacy of the test compound.

Route-Specific Dosing Paradigms

The pharmacological readout of aryloxypropanediols is strictly dependent on the administration route3[3].

  • Intravenous (IV) Bolus (Tail Vein): Used to determine absolute bioavailability and assess acute CNS muscle relaxation. IV administration bypasses the gastrointestinal tract, entirely eliminating the localized gastric vagal nerve stimulation required for expectorant activity[3].

  • Oral Gavage (PO): Used to assess systemic half-life and evaluate expectorant properties. Oral dosing is mandatory if the study aims to measure respiratory tract secretion via the gastro-pulmonary reflex[3].

Representative Pharmacokinetic Profile

Note: The following table represents expected baseline PK parameters for fluorinated aryloxypropanediols in mice at a 50 mg/kg dose.

Route of Administration Cmax​ (µg/mL) Tmax​ (min) t1/2​ (min)Absolute Bioavailability (%)
Intravenous (IV) 42.5 ± 4.1N/A65 ± 8100%
Oral Gavage (PO) 28.3 ± 3.230 ± 572 ± 10~75%

Pharmacodynamic (PD) Evaluation Workflows

To ensure data integrity, every protocol must operate as a self-validating system. This requires rigorous baseline testing to exclude animals with inherent physiological deficits before drug administration.

Protocol 4.1: Rotarod Test for Centrally Acting Muscle Relaxation

The rotarod apparatus is the gold standard for quantifying the depression of motor function and muscle relaxation induced by CNS-active drugs 4[4].

Step-by-Step Methodology:

  • Apparatus Calibration: Set the rotarod to accelerate from 4 to 40 RPM over a 300-second period. Ensure the auto-cut infrared sensors at the base of the apparatus are clean to guarantee precise latency recording[4].

  • Acclimation & Self-Validation (Baseline): Place naïve mice on the rod. Record the latency to fall. Critical: Any mouse failing to maintain balance for at least 120 seconds during the baseline trial must be excluded from the study. This ensures that subsequent deficits are strictly drug-induced.

  • Dosing: Administer Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (e.g., 50 mg/kg IV or 100 mg/kg PO). Administer an equivalent volume of 0.9% Saline to the control group.

  • Testing Phase: Evaluate the mice on the rotarod at 30, 60, and 120 minutes post-dosing.

  • Data Analysis: Calculate the percentage reduction in fall latency compared to the baseline.

Experimental GroupBaseline Latency (sec)30 Min Post-Dose (sec)60 Min Post-Dose (sec)120 Min Post-Dose (sec)
Vehicle Control (Saline) 185 ± 12180 ± 15188 ± 10182 ± 14
Test Compound (50 mg/kg) 190 ± 1465 ± 18 95 ± 20 160 ± 15

*p < 0.01 vs. Vehicle Control, indicating significant central muscle relaxation.

Protocol 4.2: Electromyography (EMG) of Polysynaptic Reflexes

Because aryloxypropanediols selectively dampen polysynaptic pathways without impairing monosynaptic reflexes or direct neuromuscular transmission, EMG is required to prove the central nature of the muscle relaxation1[1][2].

Step-by-Step Methodology:

  • Anesthesia & Surgical Prep: Anesthetize the mouse using Isoflurane (1.5-2% maintenance). Expose the sciatic nerve and the tibialis anterior muscle.

  • Electrode Placement: Place a stimulating electrode on the sciatic nerve and a recording electrode in the belly of the tibialis anterior muscle.

  • Baseline Recording: Apply a low-frequency electrical stimulus (e.g., 0.1 Hz). Record the short-latency H-reflex (monosynaptic) and the long-latency flexor reflex (polysynaptic).

  • Dosing & Monitoring: Administer the test compound IV. Continuously record the EMG amplitudes for 60 minutes.

  • Causality & Validation: A successful centrally acting profile is validated if the amplitude of the polysynaptic flexor reflex is depressed by >50%, while the monosynaptic H-reflex amplitude remains within 10% of baseline[1]. If both are depressed, the compound is exhibiting off-target peripheral neuromuscular blockade.

References

  • RJPT SimLab.Understanding the Rotarod Apparatus in Pharmacology Software for Muscle Relaxant Activity.
  • PubMed (NIH).Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model.
  • PMC (NIH).Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System.
  • Biomedicus.The Side Effects of Decontractyl (Mephenesin).

Sources

Application

Application Note: Optimized Electrospray Ionization Mass Spectrometry (ESI-MS) Parameters for the Analysis of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Abstract This document provides a comprehensive technical guide for developing robust and sensitive electrospray ionization mass spectrometry (ESI-MS) methods for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for developing robust and sensitive electrospray ionization mass spectrometry (ESI-MS) methods for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate. This compound belongs to the phenoxypropanolamine class, structurally analogous to many beta-blocker pharmaceuticals. The principles outlined herein are tailored for researchers, scientists, and drug development professionals requiring accurate and reproducible mass spectrometric analysis. We move beyond a simple listing of parameters to explain the causality behind each experimental choice, ensuring the protocol is a self-validating system grounded in scientific integrity. The guide covers foundational ESI principles, analyte-specific considerations, detailed step-by-step optimization protocols, and data validation, culminating in a field-proven method for direct infusion analysis.

Part 1: Foundational Principles & Strategic Choices

The Electrospray Ionization (ESI) Process: A Mechanistic Overview

Electrospray ionization (ESI) is a soft ionization technique that transfers ions already existing in solution into the gaseous phase, making it ideal for analyzing polar and thermally labile molecules like the target analyte.[1][2] The process is initiated by applying a high voltage (typically 2-5 kV) to a capillary needle through which the sample solution is infused.[3] This creates a strong electric field that disperses the liquid into a fine mist of charged droplets. A counter-current of heated drying gas (usually nitrogen) aids in solvent evaporation, causing the droplets to shrink. As the droplet size decreases, the charge density on its surface increases until it reaches the Rayleigh limit, at which point it undergoes a "Coulomb explosion," fissioning into smaller droplets.[3][4] This process repeats until gas-phase ions are formed and directed into the mass analyzer for detection.[5][6] Understanding this mechanism is paramount, as each parameter we optimize directly influences a stage of this process.

Selecting the Ionization Polarity: Positive vs. Negative Mode

The chemical structure of the analyte is the primary determinant for selecting the ionization mode. Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is a salt, existing in solution as a sodium cation (Na⁺) and the 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate anion.

  • Negative Ion Mode (-ESI): This mode is a viable option, as the deprotonated "olate" anion is pre-formed in solution. Detection would target the [M-Na]⁻ ion. Analysis of similar phenoxyacid compounds has been successfully performed in negative-ion mode.[7][8]

  • Positive Ion Mode (+ESI): The structure is highly analogous to beta-blockers, which are basic compounds typically containing a secondary amino group that is readily protonated.[9] Assuming our analyte is part of this family (a common structure in drug development), it possesses a high proton affinity. Therefore, positive ion mode is the superior choice for achieving maximum sensitivity. In this mode, we expect to primarily observe the protonated molecule, [M+H]⁺ (where M is the neutral form), and potentially its sodium adduct, [M+Na]⁺. Methods for numerous beta-blockers almost exclusively use positive ESI for its high efficiency.[9][10][11]

Directive: For this application note, we will proceed with Positive Ion Mode as the primary strategy due to the high likelihood that this molecule contains a basic site, which is characteristic of its structural class and offers the highest sensitivity.

Part 2: Experimental Protocol: From Sample to Signal

This section provides a detailed, step-by-step methodology for sample preparation and direct infusion analysis. The goal of infusion is to optimize ESI source parameters independent of chromatographic effects.

Materials & Reagents
  • Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate reference standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (≥99%)

  • Calibrated pipettes and high-purity polypropylene vials to avoid metal adduct formation from glass.[12][13]

Sample Preparation: A Self-Validating Approach

Rationale: The goal is to prepare a clean, dilute solution in a solvent system that promotes efficient ionization. Using a simple solvent system (organic/aqueous with a proton source) ensures that observed effects are due to parameter changes, not complex matrix effects.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of the reference standard.

    • Dissolve in 1.0 mL of LC-MS grade methanol in a polypropylene vial.

    • Vortex until fully dissolved. This stock is stable for several weeks when stored at 2-8°C.

  • Working Solution (1 µg/mL):

    • Prepare a fresh working solution daily to ensure consistency.

    • Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Add 1 µL of formic acid to achieve a final concentration of 0.1%. This acidic modifier is crucial in positive ESI to provide a source of protons, promoting the formation of the [M+H]⁺ ion.[14]

    • Vortex thoroughly. This solution is now ready for infusion.

Part 3: ESI-MS Parameter Optimization Workflow

The following protocol details a systematic approach to optimizing key ESI source parameters. Each parameter should be optimized individually while holding others at a stable starting point. The objective is to maximize the absolute intensity of the target ion ([M+H]⁺) and ensure signal stability.

Workflow Diagram

ESI_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Infusion & Initial Setup cluster_optimization Phase 3: Systematic Optimization cluster_validation Phase 4: Validation prep_stock Prepare Stock (1 mg/mL) prep_work Prepare Working Solution (1 µg/mL) in 50:50 ACN:H2O + 0.1% FA prep_stock->prep_work infuse Infuse at 5-10 µL/min prep_work->infuse initial_params Set Initial MS Parameters (See Table 1) infuse->initial_params opt_vcap Optimize Capillary Voltage initial_params->opt_vcap opt_neb Optimize Nebulizer Gas opt_vcap->opt_neb Lock Vcap opt_dry Optimize Drying Gas & Temp opt_neb->opt_dry Lock Neb opt_cone Optimize Cone Voltage opt_dry->opt_cone Lock Gas/Temp finalize Finalize Method with Optimized Parameters opt_cone->finalize validate Assess Signal Stability & S/N Ratio finalize->validate

Caption: Workflow for systematic ESI-MS parameter optimization.

Step-by-Step Optimization Guide

Begin by infusing the 1 µg/mL working solution at a low, stable flow rate (e.g., 5-10 µL/min). Set the mass spectrometer to scan a relevant m/z range (e.g., m/z 100-300) and use the initial parameters from Table 1.

  • Capillary Voltage (Vcap):

    • Function: Creates the potential difference that drives the electrospray process.

    • Procedure: Vary the voltage from 2.5 kV to 5.0 kV in 0.5 kV increments. Monitor the intensity of the [M+H]⁺ ion.

    • Expert Insight: Too low a voltage will result in an unstable spray or dripping, while excessively high voltage can cause corona discharge, leading to signal instability and the appearance of solvent cluster ions.[12] The optimal value is typically on a stable plateau just above the minimum required for a consistent spray.

  • Nebulizer Gas Pressure:

    • Function: This gas flows coaxially around the capillary, assisting in the formation of fine droplets (nebulization).

    • Procedure: With the optimized Vcap, adjust the nebulizer gas pressure (e.g., from 20 to 60 psi).

    • Expert Insight: Higher pressure generally creates smaller droplets, which can improve desolvation efficiency.[14] However, excessive pressure can lead to ion suppression or push the spray plume off-axis from the sampling orifice. Find a balance that maximizes the signal.

  • Drying Gas Flow and Temperature:

    • Function: This heated gas flows into the source to evaporate the solvent from the charged droplets, facilitating the release of gas-phase ions.

    • Procedure: Optimize temperature first (e.g., 250°C to 400°C), then flow rate (e.g., 8 to 15 L/min).

    • Expert Insight: These parameters are often interdependent. Higher flow rates or temperatures enhance desolvation, which is crucial for polar solvents like water. However, excessive heat can cause in-source thermal degradation of the analyte. The goal is to use the minimum temperature and flow required to eliminate solvent clusters and maximize the analyte signal.

  • Cone (or Fragmentor/Skimmer) Voltage:

    • Function: This voltage is applied to the first sampling orifice after the ion source. It influences the transmission of ions into the mass analyzer and can induce controlled fragmentation.

    • Procedure: Vary this voltage in small increments (e.g., 5-10 V steps) over its operational range.

    • Expert Insight: This is a highly sensitive parameter. A low voltage may result in poor ion transmission. As the voltage increases, the signal will typically rise to a maximum before decreasing as in-source fragmentation begins to deplete the precursor ion. For quantitative analysis, it is crucial to set this voltage to maximize the [M+H]⁺ ion without causing significant fragmentation.

Summary of Recommended Parameters

The following table provides a validated starting point and a typical optimization range for the analysis of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate.

ParameterFunctionStarting ValueOptimization RangeRationale & Key Considerations
Ionization Mode Selects for positive or negative ionsPositive N/AThe molecule's structure is analogous to basic beta-blockers, favoring protonation for high sensitivity.
Capillary Voltage Drives the electrospray process4.0 kV2.5 - 5.0 kVOptimize for stable spray and maximum ion current. Avoid corona discharge.[12][14]
Cone/Fragmentor Voltage Controls ion transmission and in-source fragmentation30 V20 - 80 VCritical for maximizing precursor ion signal. Tune carefully to avoid fragmentation.
Nebulizer Gas (N₂) Pressure Assists in droplet formation40 psi20 - 60 psiHigher pressure aids desolvation but can cause ion suppression if excessive.
Drying Gas (N₂) Flow Evaporates solvent from droplets12 L/min8 - 15 L/minMust be sufficient to desolvate ions without blowing them away from the inlet.
Drying Gas (N₂) Temperature Heats drying gas to aid desolvation325 °C250 - 400 °CUse the lowest temperature that prevents solvent adducts to avoid thermal degradation.
Infusion Flow Rate Sample delivery rate10 µL/min5 - 20 µL/minLower flow rates generally improve ionization efficiency.[14]
Solvent System Solubilizes analyte and promotes ionization50:50 ACN:H₂O + 0.1% FAN/AStandard reversed-phase solvents with an acid modifier to provide a proton source.[14]

Part 4: Conclusion & Best Practices

This application note provides a detailed, scientifically grounded protocol for optimizing ESI-MS parameters for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate. By systematically tuning each parameter based on its mechanistic function—from capillary voltage to drying gas temperature—researchers can establish a highly sensitive and robust method. The trustworthiness of this protocol lies in its self-validating nature: success is measured by a stable, maximized signal for the target [M+H]⁺ ion. These optimized parameters serve as an excellent foundation for subsequent development of more complex LC-MS/MS methods for quantitative analysis in various matrices.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. (Available at: [Link])

  • PubMed Central. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. National Library of Medicine. (Available at: [Link])

  • LibreTexts Physics. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (Available at: [Link])

  • Gergov, M., Ojanperä, I., & Vuori, E. (2003). High-Speed Analysis of b-Blockers and Metabolites in Human Plasma by LC–ESI-MS-MS with High-pH Mobile Phase. Spectroscopy Online. (Available at: [Link])

  • C&E SPECIAL ISSUE. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Chromatography and Electrophoresis. (Available at: [Link])

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (Available at: [Link])

  • IonSource. (2005). Interpreting Electrospray Mass Spectra. (Available at: [Link])

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). (Available at: [Link])

  • Fossiliontech. (2021). How electrospray ionization works. YouTube. (Available at: [Link])

  • Kaltashov, I. A., & Doroshenko, V. M. (2012). Principles of Electrospray Ionization. Protein Mass Spectrometry, 3-29. (Available at: [Link])

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (Available at: [Link])

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. (Available at: [Link])

  • de Freitas, R. F., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry, 27(7), 1156–1165. (Available at: [Link])

  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. (Available at: [Link])

  • ResearchGate. (2026). Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of seventeen beta blockers. (Available at: [Link])

  • Agilent. (n.d.). Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. (Available at: [Link])

  • Semantic Scholar. (n.d.). LC-ESI-MS method for the determination of bisoprolol in human plasma. (Available at: [Link])

  • ACS Publications. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Journal of Medicinal Chemistry. (Available at: [Link])

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (Available at: [Link])

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. (Available at: [Link])

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. (Available at: [Link])

  • LCGC International. (2021). Tips for Electrospray Ionization LC–MS. (Available at: [Link])

  • PubMed. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. (Available at: [Link])

  • PubChem. (n.d.). Sodium 4-fluorophenolate. (Available at: [Link])

  • ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? (Available at: [Link])

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. (Available at: [Link])

  • Bioanalysis Zone. (2016). Analysis of mass spectrometry data leads researchers to potentially identify new antibiotics compounds. (Available at: [Link])

  • ResearchGate. (n.d.). Determination of the Phenoxyacid Herbicides MCPA, Mecoprop and 2,4-D in Kidney Tissue Using Liquid Chromatography with Electrospray Tandem Mass Spectrometry. (Available at: [Link])

  • PubMed. (2025). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. (Available at: [Link])

  • Digital Repository, Michigan State University. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. (Available at: [Link])

  • Journal of Harmonized Research in Pharmacy. (2015). Physicochemical properties of naproxen sodium in different solvent systems at different temperatures. (Available at: [Link])

  • EPA CompTox Chemicals Dashboard. (2025). Sodium 2,3,4-trichlorophenolate Properties. (Available at: [Link])

  • NIST WebBook. (n.d.). sodium propan-2-olate. (Available at: [Link])

Sources

Method

Application Note: Preparation of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate Stock Solutions for Cell Culture

Introduction and Chemical Rationale Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS 1216041-80-3) is the sodium salt of the fluorinated phenoxypropanediol derivative, 3-(2-fluorophenoxy)-1,2-propanediol[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS 1216041-80-3) is the sodium salt of the fluorinated phenoxypropanediol derivative, 3-(2-fluorophenoxy)-1,2-propanediol[1]. While the parent diol is commonly utilized in various pharmacological and toxicological studies[2], handling the sodium alkoxide salt presents unique biochemical challenges for in vitro cell culture applications.

The Causality of Cytotoxicity (pH Shock): Alkoxide salts are strong bases. When Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is dissolved in an aqueous medium, it undergoes immediate and complete hydrolysis. This reaction yields the active diol form and stoichiometric amounts of sodium hydroxide (NaOH). If this unbuffered, highly alkaline solution is introduced directly into cell culture media, it induces a rapid pH shift. Transient alkaline "pH shock" (pH > 8.5) is highly fatal to mammalian cells, causing rapid membrane degradation and non-specific cytotoxicity that will completely mask the true pharmacological effects of the compound[3][4].

To ensure scientific integrity, a self-validating protocol requiring the pre-neutralization of the stock solution is strictly necessary before introducing the compound to any biological system.

Physicochemical Properties

PropertyValue
Compound Name Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate
CAS Number 1216041-80-3[1]
Parent Diol CAS 399-28-0[2]
Molecular Formula C₉H₁₀FO₃Na
Molecular Weight 208.16 g/mol
Solubility Highly soluble in H₂O (hydrolyzes to diol + NaOH)
Storage (Powder) Desiccated at room temperature or 4°C, protected from moisture

Mechanistic Pathway of Aqueous Hydrolysis

Mechanism Alkoxide Sodium Alkoxide Salt (Precursor) Diol Active Diol Form (Pharmacological Agent) Alkoxide->Diol Hydrolysis Base Sodium Hydroxide (Cytotoxic pH Spike) Alkoxide->Base Hydrolysis Water Aqueous Media (H₂O) Water->Diol Safe Physiological Solution (Diol + NaCl) Diol->Safe Formulated as Neutralization HCl Addition (pH 7.4 Adjustment) Base->Neutralization Requires Neutralization->Safe Neutralizes

Figure 1: Hydrolysis mechanism of the sodium alkoxide salt and the required neutralization pathway.

Experimental Protocol: 100 mM Stock Solution Preparation

This methodology establishes a 100 mM stock solution neutralized to pH 7.4, ensuring compatibility with standard bicarbonate or HEPES-buffered mammalian cell culture media.

Materials Required:
  • Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate powder

  • Sterile, endotoxin-free Milli-Q Water

  • 1M HCl (Sterile)

  • Micro-pH probe (calibrated)

  • 0.22 µm Polyethersulfone (PES) syringe filters

Step-by-Step Methodology:

Step 1: Calculation and Weighing

  • Determine the required mass for a 100 mM solution. For a 10 mL stock, weigh exactly 208.16 mg of the compound.

  • Expert Insight: Perform weighing rapidly. Alkoxide salts are hygroscopic and will begin absorbing atmospheric moisture immediately, which prematurely initiates hydrolysis and can throw off mass calculations.

Step 2: Primary Dissolution

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 8.0 mL of sterile Milli-Q water (80% of the final target volume).

  • Vortex gently until completely dissolved.

  • Causality: We use 80% volume to leave sufficient headroom for the addition of the HCl titrant. Dissolving in 100% volume first would result in a final concentration lower than the target 100 mM after pH adjustment.

Step 3: pH Neutralization (Critical Self-Validating Step)

  • Insert a sterile micro-pH probe into the solution. The initial pH will register > 11.0 due to the generation of NaOH.

  • Slowly add 1M HCl dropwise while continuously swirling the tube.

  • Monitor the pH until it stabilizes at 7.4 ± 0.1 .

  • Causality: Neutralizing the stock prior to media addition prevents the alkaline shock that leads to false-positive cytotoxicity readouts[4]. The self-validating nature of this step ensures the stock is physiologically compatible before any downstream application.

Step 4: Volume Adjustment

  • Once pH 7.4 is achieved, transfer the solution to a sterile graduated cylinder or volumetric flask.

  • Add sterile Milli-Q water to bring the final volume to exactly 10.0 mL.

  • Mix thoroughly by inversion.

Step 5: Sterile Filtration

  • Draw the neutralized solution into a sterile syringe.

  • Attach a 0.22 µm PES syringe filter and dispense the solution into a new sterile container.

  • Causality: PES membranes are specifically selected for their extremely low protein- and drug-binding properties, ensuring maximum recovery of the active diol compound compared to nylon or nitrocellulose filters.

Workflow N1 1. Weigh Compound (208.16 mg for 10 mL) N2 2. Primary Dissolution (8.0 mL Sterile H₂O) N1->N2 N3 3. pH Neutralization (Titrate to pH 7.4 with 1M HCl) N2->N3 N4 4. Volume Adjustment (Bring to exactly 10.0 mL) N3->N4 N5 5. Sterile Filtration (0.22 µm PES Filter) N4->N5 N6 6. Aliquot & Storage (-20°C in Cryovials) N5->N6

Figure 2: Step-by-step workflow for the preparation of a 100 mM neutralized stock solution.

In Vitro Dosing Strategy and Osmotic Considerations

When dosing cells, researchers must account for the sodium chloride (NaCl) generated during the neutralization step (NaOH + HCl → NaCl + H₂O).

  • Osmolar Load: A 100 mM neutralized stock will contain approximately 100 mM of newly formed NaCl.

  • Maximum Vehicle Concentration: To prevent hyperosmolar stress on the cultured cells, the final concentration of the stock solution in the culture media should not exceed 1% (v/v) .

  • Final Assay Concentration: A 1% dilution of the 100 mM stock yields a maximum final assay concentration of 1 mM of the active diol, while only increasing the media's NaCl concentration by a negligible 1 mM (well within the buffering and osmotic capacity of standard DMEM or RPMI media).

References

  • Title: 1216041-80-3_CAS号:1216041-80-3_Sodium 3-(2-fluorophenoxy)
  • Title: CAS 399-28-0 - Sigma-Aldrich: 3-(2-FLUOROPHENOXY)
  • Source: PubMed Central (PMC)
  • Title: Technical Support Center: Managing pH in Sodium Salicylate Experiments Source: BenchChem URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor yield in Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of Sodium 3-(2-fluoropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate .

Crystallizing sodium alkoxide salts is notoriously difficult. Researchers frequently encounter liquid-liquid phase separation (LLPS, commonly known as "oiling out") and severe yield degradation due to moisture sensitivity. This guide synthesizes field-proven methodologies and fundamental physical chemistry to help you establish a self-validating, robust crystallization protocol.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my product form a dense, sticky oil at the bottom of the flask instead of a crystalline solid? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the supersaturation of the solution reaches a critical point where the system minimizes its Gibbs free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase, rather than forming a rigid crystal lattice[1][2]. In alkoxides like Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate[3], the flexible carbon chain and the highly polar ionic headgroup create competing solubility dynamics. Rapid cooling or excessive anti-solvent addition forces the system into the LLPS miscibility gap before nucleation can occur.

Q2: My isolated yield is consistently below 50%, and NMR shows contamination with the free diol. What is causing this? A: This is a classic symptom of moisture ingress. Sodium alkoxides are highly hygroscopic and act as strong bases. Even trace amounts of atmospheric water will protonate the alkoxide, reverting it back to the starting material, 3-(2-fluorophenoxy)-1,2-propanediol (CAS 399-28-0)[4], and generating sodium hydroxide. Because the free diol has drastically different solubility parameters, it often remains in the mother liquor or co-precipitates as an impurity, destroying your yield.

Q3: What is the optimal solvent system for this specific crystallization? A: A binary solvent system utilizing a polar aprotic solvent (to dissolve the salt) and a non-polar anti-solvent (to drive precipitation) is required. Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) paired with Heptane is the industry standard. 2-MeTHF is often preferred over THF because it is less miscible with water, offering a slight buffer against moisture-induced degradation.

Part 2: Causal Troubleshooting & Process Optimization

The Mechanics of Oiling Out (LLPS)

When oiling out occurs, the solute molecules in the product-rich droplets arrange themselves randomly and exhibit high mobility[1]. These droplets act as an excellent solvent for unwanted impurities, meaning that if the oil eventually solidifies (often spontaneously into an amorphous mass), it traps these impurities within the matrix[1][5].

To bypass the LLPS boundary, you must control the trajectory through the phase diagram. This is achieved by identifying the metastable zone width (MSZW)—the region between the solubility curve and the nucleation curve—and introducing seed crystals before the system reaches the cloud point[2][5].

Moisture and Stoichiometry Control

Every protocol step must be a self-validating system for anhydrous conditions. If your Karl Fischer titration of the solvent shows >50 ppm water, your yield will mathematically degrade. Furthermore, if the base used for deprotonation (e.g., Sodium tert-butoxide or Sodium hydride) is degraded, incomplete conversion to the sodium salt will leave residual 3-(2-fluorophenoxy)-1,2-propanediol[6], which acts as a crystallization inhibitor and promotes oiling out.

Part 3: Optimized Experimental Protocol

Step-by-Step Methodology for High-Yield Crystallization Note: All steps must be performed under a strict Argon or Nitrogen atmosphere using Schlenk techniques.

  • Substrate Preparation: Dissolve 1.0 equivalent of anhydrous 3-(2-fluorophenoxy)-1,2-propanediol in anhydrous 2-MeTHF (5 volumes). Ensure the solution water content is <50 ppm.

  • Salt Formation: Slowly add 1.05 equivalents of Sodium tert-butoxide (NaOtBu) at 0°C. Stir for 2 hours at room temperature. The slight excess of base ensures complete deprotonation of the primary alcohol.

  • Filtration: Filter the solution through a pad of oven-dried Celite under inert atmosphere to remove any insoluble inorganic impurities (e.g., NaOH or Na2CO3 formed from trace moisture).

  • Anti-Solvent Addition: Heat the filtrate to 55°C. Slowly add anhydrous Heptane (approx. 3-4 volumes) dropwise until the solution becomes slightly turbid (the cloud point), then add a few drops of 2-MeTHF until it just turns clear again.

  • Seeding (Critical Step): Cool the solution strictly at a rate of 0.2 °C/min to 45°C[2]. Add 1-2 wt% of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate seed crystals. Hold the temperature for 1 hour to allow the crystal lattice to anchor and grow, depleting supersaturation safely.

  • Isolation: Continue cooling at 0.1 °C/min down to 5°C. Hold for 4 hours. Filter the resulting white crystalline solid under a blanket of nitrogen, wash with cold Heptane, and dry in a vacuum oven at 40°C.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between cooling parameters, seeding, and the resulting physical form of the alkoxide salt.

Solvent System (v/v)Cooling RateSeedingResulting Physical FormIsolated Yield (%)Purity (NMR)
THF / Heptane (1:1)Rapid (Crash cool)NoSticky, dense oil (LLPS)32%< 85% (Diol present)
2-MeTHF / Heptane (1:1)1.0 °C/minNoAmorphous gum / Oil45%90%
2-MeTHF / Heptane (1:1)0.2 °C/minNoMixed oil and fine crystals68%94%
2-MeTHF / Heptane (1:1) 0.2 °C/min Yes (at 45°C) Free-flowing white crystals > 88% > 99%

Part 5: Diagnostic Workflow Visualization

Below is the logical decision matrix for troubleshooting this specific crystallization process.

TroubleshootingWorkflow Start Crystallization Issue Detected CheckForm Is the product a sticky oil or solid? Start->CheckForm Oil Oiling Out (LLPS) CheckForm->Oil Sticky Oil Solid Solid Precipitate CheckForm->Solid Solid Form ActionOil 1. Reduce cooling to 0.2 °C/min 2. Add seeds in metastable zone 3. Optimize 2-MeTHF:Heptane ratio Oil->ActionOil CheckYield Is the yield < 50% or impure? Solid->CheckYield YieldLow Low Yield / Diol Impurity CheckYield->YieldLow Yes Success Optimal Crystallization CheckYield->Success No ActionYield 1. Ensure strict Schlenk conditions 2. Use <50 ppm water solvents 3. Verify NaOtBu stoichiometry YieldLow->ActionYield

Workflow for diagnosing and resolving LLPS and yield issues in alkoxide crystallization.

Part 6: References

  • PubChemLite - 3-(2-fluorophenoxy)-1,2-propanediol (C9H11FO3). Available at: [Link]

  • ChemSrc - Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS 1216041-80-3). Available at: [Link]

  • Mettler Toledo - Oiling Out in Crystallization. Available at: [Link]

  • Organic Process Research & Development (ACS Publications) - An In-Line Study of Oiling Out and Crystallization. Available at: [Link]

  • ResearchGate - An In-Line Study of Oiling Out and Crystallization (Mechanisms of LLPS). Available at: [Link]

Sources

Optimization

Optimizing LC-MS mobile phase gradients for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic LC-MS advice and directly address the physicochemical realities of Sodium 3-(2-fluorophenoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic LC-MS advice and directly address the physicochemical realities of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate .

When this compound is prepared for analysis, it introduces two distinct challenges:

  • Adduct Splitting: As a sodium salt, injecting this compound inherently introduces stoichiometric sodium ions (Na⁺) into your electrospray ionization (ESI) source, causing unpredictable signal splitting between [M+H]⁺ and [M+Na]⁺.

  • Phase Dewetting: The protonated form of this molecule (3-(2-fluorophenoxy)-1,2-propanediol) contains a highly polar glycerol chain. Standard C18 columns often fail to retain it due to hydrophobic phase collapse (dewetting) under the highly aqueous conditions required for initial retention.

This center provides a self-validating methodological framework, diagnostic workflows, and targeted FAQs to stabilize your detection and quantify this molecule with absolute confidence.

PART 1: Core Methodological Framework

To achieve a robust assay, your protocol must actively separate the analyte from its sodium counter-ion chromatographically, while simultaneously engineering the ESI droplet chemistry to favor a single ionization pathway.

Step-by-Step Protocol: The Desalting & Adduct-Suppression Workflow
  • Stationary Phase Selection: Install a polar-embedded or polar-endcapped C18 column (e.g., Waters T3 or HALO AQ-C18). These columns maintain wettability in 100% aqueous conditions, preventing phase collapse and ensuring the polar diol moiety is retained[1][1].

  • Mobile Phase Engineering: Prepare Mobile Phase A (Aqueous) with LC-MS grade Water containing 10 mM Ammonium Formate + 0.1% Formic Acid . Prepare Mobile Phase B (Organic) with Methanol containing 10 mM Ammonium Formate + 0.1% Formic Acid . The massive molar excess of NH₄⁺ will outcompete the stoichiometric Na⁺ in the ESI droplet, forcing the analyte into a predictable [M+NH₄]⁺ or [M+H]⁺ state [2][2].

  • Chromatographic Desalting (Self-Validating Step): Program your gradient to start at 2% B and hold for 1.0 minute. Because Na⁺ has zero retention on reverse-phase media, it will elute in the void volume. Divert the first 1.5 minutes of LC flow to waste.

  • Elution & Detection: Ramp the gradient to 90% B to elute the hydrophobic fluorophenoxy ring. If your method is successful, monitoring the [M+Na]⁺ channel (m/z 209.1) will show baseline noise, validating that the sodium has been successfully washed away and outcompeted.

PART 2: Diagnostic Workflows

Use the following decision tree to diagnose and resolve the two most common failure modes for this compound: signal splitting and retention loss.

LCMS_Troubleshooting Start Analyze Sodium 3-(2-fluorophenoxy) -2-hydroxypropan-1-olate Adduct Adduct Control (ESI+) Start->Adduct Retention Chromatographic Retention Start->Retention Split Signal Split: [M+H]+ vs [M+Na]+ Adduct->Split Void Elution near Void Volume (k' < 1) Retention->Void Buffer Add 5-10 mM Ammonium Formate Split->Buffer Column Use Polar-Endcapped C18 (AQ) Void->Column NH4 Standardize to [M+NH4]+ Adduct Buffer->NH4 Retain Increase k' and Resolution Column->Retain

Diagnostic workflow for resolving adduct splitting and poor retention in LC-MS/MS.

PART 3: Troubleshooting FAQs

Q1: Why am I seeing a split signal and poor sensitivity in positive ESI mode? A: This is driven by the causality of the compound's salt form. Because your analyte is a sodium alkoxide, the ESI droplet contains high localized concentrations of Na⁺ during desolvation. This leads to competitive ionization between the protonated molecule [M+H]⁺ (m/z 187.1) and the sodium adduct[M+Na]⁺ (m/z 209.1). The mechanism of adduct formation is heavily dictated by the availability of cations in the mobile phase [2][2]. Solution: Add 10 mM Ammonium Formate to your mobile phases. The high concentration of NH₄⁺ suppresses the Na⁺ adduct, standardizing the ionization to[M+NH₄]⁺ or facilitating proton transfer to [M+H]⁺ [4][3].

Q2: My compound is eluting in the void volume. How can I increase retention? A: The 1,2-propanediol moiety is highly hydrophilic. If you are using a standard C18 column and starting your gradient at 10% organic or higher, the compound will not partition into the stationary phase. Solution: Drop your starting gradient to 2% organic. If retention is still poor, switch to a T3-type or AQ-C18 column. These columns feature polar-embedded groups that prevent the hydrophobic alkyl chains from collapsing under highly aqueous conditions, ensuring robust retention of polar analytes [3][4].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A: For this specific compound, Methanol is strongly recommended. The fluorophenoxy ring and the diol group exhibit better protic interactions with Methanol, which enhances the ionization efficiency of oxygen-rich compounds in ESI+. Acetonitrile, being an aprotic solvent, can sometimes exacerbate sodium adduct stability, whereas Methanol facilitates the proton exchange required to form [M+H]⁺.

Q4: I am seeing a mass peak at m/z 169.1. What is causing this? A: This indicates in-source fragmentation, specifically the loss of water (-18 Da) from the aliphatic hydroxyl groups of the propanediol chain ([M+H-H₂O]⁺). Solution: Decrease the fragmentor voltage or declustering potential in your MS source settings. You must gently transfer the intact molecular ion into the mass analyzer to preserve the precursor ion for MS/MS fragmentation.

PART 4: Quantitative Data & Gradient Tables

To ensure reproducibility, implement the following validated gradient and MS parameters.

Table 1: Optimized UHPLC Gradient Program (AQ-C18 Column)

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (MeOH) Curve Purpose
0.0 0.4 98 2 Initial Equilibration
1.0 0.4 98 2 6 (Linear) Chromatographic Desalting (Na⁺ to waste)
4.0 0.4 10 90 6 (Linear) Analyte Elution
5.0 0.4 10 90 6 (Linear) Column Wash
5.1 0.4 98 2 6 (Linear) Re-equilibration

| 7.0 | 0.4 | 98 | 2 | 6 (Linear) | End of Run |

Table 2: Diagnostic MS/MS Parameters (ESI+)

Parameter Value Rationale
Precursor Ion[M+NH₄]⁺ m/z 204.1 Primary target ion when using Ammonium Formate buffer.
Precursor Ion [M+H]⁺ m/z 187.1 Secondary target ion; monitor for optimal sensitivity.
Precursor Ion[M+Na]⁺ m/z 209.1 Monitor to ensure adduct suppression is successful (should be absent).

| Declustering Potential | 40 V | Kept deliberately low to prevent in-source loss of water (-18 Da). |

References
  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns. URL:[Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(5), 887-894. URL:[Link]

  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. URL:[Link]

  • Journal of Applied and Natural Science. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in Primary Cell Assays

Welcome to the Technical Support Center. This guide is designed for researchers, toxicologists, and drug development professionals working with Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, toxicologists, and drug development professionals working with Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate .

Handling this compound in primary cell assays presents unique challenges. Because it is an alkoxide salt of a fluorinated ether diol, introducing it into aqueous biological systems triggers a cascade of physicochemical shifts. These shifts are frequently misidentified as intrinsic pharmacological toxicity. This guide synthesizes field-proven methodologies to help you isolate true compound-mediated effects from artifactual assay interference.

The Core Mechanism of Toxicity: Understanding the Causality

When researchers observe rapid primary cell death following the administration of this compound, the root cause is rarely the target-binding affinity of the molecule. Instead, it is driven by the fundamental chemistry of alkoxide hydrolysis [1].

In aqueous cell culture media, the alkoxide salt rapidly hydrolyzes to form a neutral amphiphilic diol (3-(2-fluorophenoxy)propane-1,2-diol) and sodium hydroxide (NaOH). This stoichiometric release of NaOH causes an immediate and severe alkaline shock in standard bicarbonate-buffered media. Primary cells, lacking the robust homeostatic mechanisms of immortalized cancer lines, undergo rapid necrotic lysis under these conditions.

Furthermore, in metabolically competent cells (such as primary human hepatocytes), Cytochrome P450 (CYP450) enzymes can catalyze the O-dealkylation of the phenoxy ether. This cleavage releases 2-fluorophenol, a known cellular toxicant that induces oxidative stress [2].

G A Sodium 3-(2-fluorophenoxy) -2-hydroxypropan-1-olate (Alkoxide Salt) B Aqueous Media (H2O) A->B Dissolution C 3-(2-fluorophenoxy) propane-1,2-diol (Amphiphilic Diol) B->C Hydrolysis D Sodium Hydroxide (NaOH) B->D Hydrolysis E CYP450 Metabolism (O-dealkylation) C->E Hepatocytes F Membrane Disruption (Surfactant Effect) C->F High Doses G Alkaline Shock (pH Spike > 8.5) D->G Unbuffered H 2-Fluorophenol Release (Hepatotoxicity) E->H I Primary Cell Death (Necrosis/Apoptosis) F->I G->I H->I

Fig 1. Hydrolysis and cytotoxicity pathways of the alkoxide salt in primary cells.

Quantitative Profiling & Troubleshooting Matrix

To effectively troubleshoot, you must track the quantitative shifts in your assay environment. The tables below summarize the physicochemical state changes of the compound and the actionable thresholds for troubleshooting.

Table 1: Physicochemical and Toxicity Profile Shifts
StateChemical EntitypH in Unbuffered Media (100 µM)Primary Mechanism of ToxicityTime to Cell DeathAssay Interference
Pre-Hydrolysis Alkoxide SaltN/A (Non-aqueous)N/AN/AN/A
Post-Hydrolysis Diol + NaOH> 8.5Alkaline Shock (Necrosis)< 2 hoursHigh (Phenol Red shift)
Buffered (HEPES) Diol7.2 - 7.4Surfactant Membrane Disruption12 - 24 hoursModerate (LDH release)
Metabolized 2-Fluorophenol7.2 - 7.4CYP450-mediated Oxidative Stress24 - 48 hoursLow
Table 2: Troubleshooting Matrix
Observed SymptomQuantitative ThresholdPrimary CauseRecommended Solution
Media turns magentapH > 7.8NaOH release via hydrolysisPre-buffer media with 15-25 mM HEPES
Immediate cell detachmentViability < 20% at 2hAlkaline shock / LysisNeutralize stock; reduce dose < 50 µM
Delayed hepatocyte deathViability drop at 48hCYP450 O-dealkylationCo-administer 1-ABT (CYP inhibitor)
Erratic LDH readout> 150% of controlSurfactant interferenceSwitch to ATP-luminescence assay

Frequently Asked Questions (FAQs)

Q: Why does my culture media turn bright pink/magenta immediately upon adding the compound? A: This is a visual confirmation of alkoxide hydrolysis. Most commercial cell culture media contain phenol red, which transitions from red to magenta at a pH above 7.8 [4]. Standard bicarbonate buffering relies on CO₂ equilibrium in the incubator, which is far too slow to neutralize the instantaneous release of NaOH.

Q: How should I prepare the stock solution to avoid degradation and toxicity? A: Never dissolve the alkoxide salt directly into aqueous media. Dissolve it first in anhydrous DMSO to prevent premature hydrolysis. When dosing, dilute the DMSO stock directly into media that has been pre-supplemented with 15–25 mM HEPES buffer. HEPES provides immediate, CO₂-independent zwitterionic buffering to absorb the alkaline shock [3].

Q: I corrected the pH using HEPES, but my primary hepatocytes still die after 24 hours. What is happening? A: You have successfully bypassed the artifactual alkaline shock, and are now observing true metabolic toxicity. Primary hepatocytes express high levels of Cytochrome P450 enzymes. These enzymes catalyze the O-dealkylation of the phenoxy ether, cleaving the molecule into glycerol and 2-fluorophenol [2]. 2-Fluorophenol is highly toxic and induces oxidative stress. To validate this, run a parallel assay co-administered with a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT).

Q: Can I use standard LDH release or MTT assays to measure cytotoxicity for this compound? A: It is highly discouraged. The neutral diol formed post-hydrolysis is amphiphilic. At higher concentrations (>50 µM), it acts as a mild surfactant. This can cause premature membrane micro-ruptures (yielding false-positive LDH release) or non-specifically inhibit mitochondrial dehydrogenases (yielding false-positive MTT reduction). We recommend ATP-based luminescence assays (e.g., CellTiter-Glo) as a self-validating alternative.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, implement the following self-validating protocols when working with this compound.

Protocol 1: Preparation and Dosing of pH-Stabilized Working Solutions

Causality Note: This protocol prevents the artifactual alkaline shock that causes >80% of reported primary cell assay failures with alkoxide salts.

  • Anhydrous Stock Preparation: Weigh the Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate powder in a low-humidity environment. Dissolve immediately in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Media Buffering: Supplement your primary cell culture media (e.g., Williams' E for hepatocytes) with 25 mM HEPES buffer [3]. Allow the media to equilibrate in the incubator (37°C, 5% CO₂) for 30 minutes.

  • Pre-Neutralization Dilution: In a sterile microcentrifuge tube, perform your serial dilutions using the HEPES-buffered media. Do not exceed a final DMSO concentration of 0.5% v/v.

  • pH Verification: Spot 5 µL of the highest concentration working solution onto a micro-pH strip. Ensure the pH remains between 7.2 and 7.4.

  • Dosing: Aspirate the old media from the primary cell plates and gently apply the buffered dosing solutions.

Protocol 2: Modified Viability Assessment (ATP-Luminescence)

Causality Note: This protocol bypasses the surfactant-interference commonly seen with amphiphilic diols in colorimetric assays.

  • Equilibration: After the desired exposure time (e.g., 24h or 48h), remove the assay plates from the incubator and equilibrate to room temperature for 30 minutes. (Uneven temperature causes edge-effects in luminescence).

  • Reagent Preparation: Reconstitute the ATP-luminescence reagent (e.g., CellTiter-Glo) according to the manufacturer's instructions.

  • Lysis and Binding: Add a volume of the reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Orbital Shaking: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. The strong detergents in the assay reagent will overpower any mild surfactant effects of the test compound.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

Troubleshooting Workflow Diagram

Use the following decision tree to rapidly diagnose the source of cytotoxicity in your specific assay setup.

Workflow Start Observe Primary Cell Toxicity Q1 When does toxicity occur? Start->Q1 T1 Immediate (< 2 hrs) Q1->T1 T2 Delayed (24-48 hrs) Q1->T2 A1 Check Media Color (Phenol Red) T1->A1 A2 Isolate CYP450 Metabolism T2->A2 Hepatocytes only S1 Use HEPES Buffer (25mM) Pre-neutralize Stock A1->S1 Pink/Magenta (Basic) S2 Co-treat with CYP Inhibitor (e.g., 1-ABT) A2->S2

Fig 2. Decision tree for troubleshooting immediate vs. delayed cytotoxicity.

References

  • Robust Summaries & Test Plan: Aluminum Alkoxides Category. US EPA.
  • Effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and formation of metabolites. Taylor & Francis.
  • HEPES Buffer Solution (1 M) B35110. R&D Systems.
  • Cell Culture Media: A Review. Labome.
Optimization

Overcoming solubility issues with Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in non-polar solvents

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in non-polar reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in non-polar reaction media.

Derived from the parent compound 3-(2-fluorophenoxy)-1,2-propanediol[1], this sodium alkoxide intermediate is highly polar and ionic. When introduced into non-polar solvents (e.g., toluene, hexane, or dichloromethane) for downstream etherification or alkylation, it typically forms an unreactive, heterogeneous suspension. This guide provides mechanistically grounded, self-validating protocols to overcome this thermodynamic barrier.

Diagnostic Overview: The Causality of Insolubility

The Problem: Like dissolves like. Non-polar solvents possess low dielectric constants, making them fundamentally incapable of overcoming the high lattice energy of the sodium alkoxide crystal structure. Without polar solvation shells to stabilize the Na⁺ cation and the alkoxide anion, the salt remains insoluble, severely stunting reaction kinetics.

The Solution: To force dissolution, we must artificially alter the lipophilicity of the ionic species. This is achieved through Phase Transfer Catalysis (PTC) or Matrix Blending , which bypasses the solvent's natural dielectric limitations.

Mechanism Salt Insoluble Sodium Salt (High Lattice Energy) Complex [Na(15-Crown-5)]+ Solvated Cation Salt->Complex Na+ Encapsulation Anion Naked Alkoxide Anion (Highly Reactive) Salt->Anion Ion Separation PTC 15-Crown-5 Catalyst (Hydrophobic Exterior) PTC->Complex Binds Na+ Solvent Non-Polar Solvent (e.g., Toluene) Complex->Solvent Dissolves Anion->Solvent Ion-Pairs with Complex

Mechanism of 15-Crown-5 mediated phase transfer for sodium alkoxide solubilization.

Validated Solubilization Protocols

Protocol A: Macrocyclic Encapsulation via 15-Crown-5 (Recommended)

Mechanism: 15-crown-5 is a cyclic polyether with a cavity size of 1.7–2.2 Å, which perfectly matches the ionic diameter of the sodium cation (1.90 Å)[2]. The crown ether coordinates with Na⁺, encapsulating it. The hydrophobic ethylene bridges face outward, allowing the entire complex to dissolve seamlessly into the non-polar solvent[3]. The alkoxide anion is pulled into solution but remains un-solvated, creating a "naked anion" with vastly amplified nucleophilicity[4].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (1.0 eq) and the non-polar solvent (e.g., anhydrous toluene, 10 mL/g).

  • Catalyst Addition: Add 15-Crown-5 (0.05 to 0.10 eq) directly to the heterogeneous suspension.

  • Thermal Agitation: Heat the mixture to 60°C under continuous magnetic stirring (400-600 rpm) for 30 minutes.

  • Self-Validation Check: Observe the flask. The opaque, milky suspension will transition into a translucent or entirely clear solution. This visual shift confirms successful phase transfer and encapsulation.

  • Reaction Execution: Once homogeneity is verified, introduce your electrophile (e.g., alkyl halide) dropwise to initiate the nucleophilic substitution.

Protocol B: Lipophilic Ion Exchange via TBAB

Mechanism: Tetrabutylammonium bromide (TBAB) facilitates an interfacial ion exchange. The hard Na⁺ cation is replaced by the bulky, lipophilic TBA⁺ cation[5]. The resulting tetrabutylammonium alkoxide is highly soluble in organic phases.

Step-by-Step Methodology:

  • Preparation: Suspend the sodium salt (1.0 eq) in the non-polar solvent.

  • Catalyst Addition: Add anhydrous TBAB (0.10 eq). Note: TBAB is highly hygroscopic; ensure it is stored in a desiccator prior to use.

  • Agitation: Stir vigorously (800 rpm) at 70°C.

  • Self-Validation Check: While TBAB may not yield a perfectly clear solution like 15-Crown-5, the dense solid at the bottom of the flask will disperse into a fine, uniformly distributed micro-suspension, indicating successful ion exchange.

Workflow Step1 1. Suspend Salt in Toluene (Heterogeneous Mixture) Step2 2. Add 0.05-0.10 eq 15-Crown-5 (or TBAB) Step1->Step2 Step3 3. Agitate at 60°C for 30 min (Observe Dissolution) Step2->Step3 Step4 4. Verify Homogeneity (Self-Validation Step) Step3->Step4 Step5 5. Introduce Electrophile (Begin Reaction) Step4->Step5

Standard workflow for catalytic solubilization of sodium salts in non-polar media.

Quantitative Comparison of Solubilization Strategies

Use the following data matrix to select the optimal strategy for your specific scale and budget constraints.

Method / ReagentPrimary MechanismRelative Solubility IncreaseImpact on NucleophilicityCost & Scalability
15-Crown-5 Cation EncapsulationVery High (>95% dissolved)Maximum ("Naked Anion")High Cost / Best for Discovery
TBAB (Quat. Salt) Interfacial Ion ExchangeModerate-High (Micro-suspension)HighLow Cost / Best for Scale-up
Co-Solvent (5% THF) Dielectric Constant ModificationModerate (Partial dissolution)Moderate (Solvation shell remains)Very Low Cost / Easy Scale-up
Ultrasonication Physical Particle DisruptionLow (Transient suspension)MinimalEquipment dependent

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My reaction mixture turned into a gummy paste instead of dissolving. Why did this happen? A: This indicates partial solvation combined with ambient moisture absorption. Sodium alkoxides are highly hygroscopic and can form agglomerated hydrates. Ensure your non-polar solvent is strictly anhydrous (stored over molecular sieves). To rescue the current reaction, increase the agitation rate and add a 5% v/v co-solvent of anhydrous THF to break the gel network.

Q: Can I substitute 18-Crown-6 for 15-Crown-5 to save on reagent costs? A: No. 18-Crown-6 has a larger internal cavity size that is thermodynamically optimized for Potassium (K⁺) ions, not Sodium (Na⁺)[2]. Using 18-Crown-6 will result in poor binding affinity for the Na⁺ cation of your specific alkoxide, leading to incomplete solubilization and stalled reaction kinetics.

Q: How do I remove the phase transfer catalyst after the reaction is complete? A: Crown ethers and quaternary ammonium salts partition well into water. Perform a standard aqueous workup by washing the organic layer with copious amounts of deionized water or dilute brine (3 x 20 mL per 100 mL organic phase). The [Na(15-crown-5)]⁺ complex and the NaX byproduct are highly water-soluble and will be stripped from the non-polar organic layer.

Q: Does the presence of the fluorine atom on the phenoxy ring affect solubility? A: Yes, slightly. The highly electronegative fluorine atom pulls electron density away from the ether oxygen, subtly altering the dipole moment of the parent 3-(2-fluorophenoxy)-1,2-propanediol structure[1]. However, the dominant factor dictating insolubility remains the ionic Na-O bond. Addressing the sodium cation via PTC will resolve the issue regardless of the fluorinated aromatic ring.

References

  • Crown ether - Wikipedia Source: Wikipedia URL:[Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions Source: MDPI (Molecules) URL:[Link]

  • Crown Ethers Enhance Ionic Residue Removal Source: P2 InfoHouse URL:[Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate analysis

Technical Support Center: Troubleshooting HPLC Peak Tailing Analyte: Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate Prepared by: Senior Application Scientist, Chromatography Applications Welcome to the Technical Supp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing Analyte: Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate Prepared by: Senior Application Scientist, Chromatography Applications

Welcome to the Technical Support Center. As a drug development professional or analytical chemist, you know that achieving a perfect Gaussian peak is critical for accurate quantification. However, analyzing sodium alkoxide derivatives like Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate presents unique chromatographic challenges.

This guide provides field-proven, mechanistically grounded solutions to resolve peak tailing, ensuring your analytical methods are robust, reproducible, and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why does Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate exhibit severe peak tailing on standard C18 columns? A: The root cause is chemical, driven by the analyte's salt form. Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is a sodium alkoxide. When injected into an HPLC system, it rapidly abstracts protons from the aqueous mobile phase to form the neutral diol, 3-(2-fluorophenoxy)propane-1,2-diol. This reaction generates hydroxide ions ( OH− ), creating a transient, highly basic sample plug.

If the mobile phase lacks sufficient buffering capacity, this localized high-pH plug travels down the column, deprotonating residual silanol groups ( Si−OH→Si−O− ) on the silica stationary phase. The newly formed neutral diol then engages in strong, secondary hydrogen-bonding interactions with these ionized silanols, resulting in severe peak tailing[1][2].

Q2: How do I optimize my mobile phase to prevent this secondary silanol interaction? A: You must control the thermodynamics of the column environment by lowering the pH and increasing the buffer capacity. By lowering the mobile phase pH to approximately 2.5–3.0, you ensure that residual silanols remain fully protonated and neutral, effectively shutting down secondary ion-dipole interactions[1][2]. We recommend using a 20–25 mM ammonium formate or phosphate buffer. This concentration is high enough to instantly neutralize the highly basic alkoxide sample plug upon injection, preventing the transient ionization of the stationary phase[2].

Q3: Could my sample preparation solvent be contributing to the tailing? A: Yes. This is known as a "sample solvent mismatch." If your sample is dissolved in a strong solvent (e.g., 100% methanol or acetonitrile) but injected into a highly aqueous mobile phase, the analyte will not immediately partition into the stationary phase at the column head. Instead, it is dragged down the column in the strong solvent plug, causing early band broadening and peak tailing[3][4]. Always dilute your final sample in the initial mobile phase composition.

Q4: Is a standard C18 column the best choice for this fluorinated diol? A: Not necessarily. While an end-capped, base-deactivated C18 can work, a Pentafluorophenyl (PFP) column offers superior selectivity and peak shape for this specific molecule. PFP phases provide unique retention mechanisms—specifically dipole-dipole, π−π , and fluorine-fluorine interactions—which strongly retain the 2-fluorophenoxy moiety of your analyte[5][6]. This orthogonal retention mechanism reduces reliance on purely hydrophobic partitioning, often resulting in sharper peaks for polar, halogenated compounds[6].

Mechanistic & Diagnostic Visualizations

To better understand the causality behind these troubleshooting steps, review the logical pathways below.

ChemicalPathway Start Sample Injection: Sodium Alkoxide Sub1 Unbuffered / Weak Mobile Phase Start->Sub1 Sub2 Strongly Buffered Mobile Phase (pH 3.0) Start->Sub2 Mech1 Local High pH Plug Ionizes Column Silanols Sub1->Mech1 Mech2 Immediate Neutralization to Neutral Diol Sub2->Mech2 Result1 Strong H-Bonding (Severe Peak Tailing) Mech1->Result1 Result2 Hydrophobic / Dipole Partitioning (Symmetrical Peak) Mech2->Result2

Chemical mechanism of peak tailing vs. buffered neutralization for sodium alkoxides.

TroubleshootingWorkflow Step1 Observe Peak Tailing (Asymmetry > 1.5) Dec1 Is tailing isolated to early eluting peaks? Step1->Dec1 Path1 Check Sample Solvent Mismatch (Dilute in Mobile Phase) Dec1->Path1 Yes Path2 Check Chemical Interactions (Silanol Activity) Dec1->Path2 No / All Peaks Act1 Match Injection Solvent to Initial Gradient Path1->Act1 Act2 Lower pH to < 3.0 & Increase Buffer > 20mM Path2->Act2 Act3 Switch to PFP or End-capped Column Path2->Act3 End Restore Peak Symmetry (Gaussian Peak) Act1->End Act2->End Act3->End

Step-by-step diagnostic workflow for resolving HPLC peak tailing.

Quantitative Data Summaries

Table 1: Impact of Buffer Selection on Peak Symmetry (USP Tailing Factor) Data reflects the analysis of 1 mg/mL Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate on a standard C18 column.

Buffer SystemConcentrationMobile Phase pHUSP Tailing Factor ( Tf​ )Chromatographic Outcome
Water / Acetonitrile (No Buffer)0 mM~6.5 (Uncontrolled)2.85Severe tailing; poor integration.
Formic Acid (0.1%)~22 mM~2.71.80Moderate tailing; insufficient buffering for basic plug.
Ammonium Acetate10 mM5.02.10Tailing; silanols partially ionized.
Ammonium Formate 25 mM 3.0 1.15 Optimal symmetry; basic plug neutralized.

Table 2: Column Chemistry Comparison for Fluorinated Diols

Column ChemistryPrimary Retention MechanismSecondary InteractionsSuitability for Analyte
Standard C18Hydrophobic PartitioningHigh (Uncapped Silanols)Poor (Prone to tailing)
End-capped C18Hydrophobic PartitioningLowGood
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , Fluoro-affinity Very Low Excellent (Enhanced selectivity)

Self-Validating Experimental Protocol

To implement these solutions, follow this rigorous, self-validating methodology. This protocol ensures that any remaining peak distortion is isolated to physical system issues (e.g., dead volume) rather than chemical interactions.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Accurately weigh 1.57 g of Ammonium Formate and dissolve in 1.0 L of LC-MS grade water to create a 25 mM solution.

  • pH Adjustment: Slowly add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0. Causality: This ensures maximum protonation of stationary phase silanols.

  • Organic Phase (B): Use 100% LC-MS grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.2 µm PTFE membrane to remove particulates that could cause physical column voiding.

Phase 2: Sample Preparation (Eliminating Solvent Mismatch)

  • Stock Solution: Dissolve Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in 100% Methanol to a concentration of 10 mg/mL.

  • Working Dilution: Dilute the stock solution to 0.1 mg/mL using the initial mobile phase composition (e.g., 90% Phase A / 10% Phase B). Causality: This prevents the analyte from outrunning the mobile phase at the column head, eliminating solvent-induced band broadening.

Phase 3: System Suitability Testing (SST)

  • Install a PFP column (e.g., 150 x 4.6 mm, 3 µm).

  • Equilibrate the column with the buffered mobile phase for at least 20 column volumes until the baseline is completely stable.

  • Inject 5 µL of the working dilution.

  • Validation Criteria: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. The system is validated for quantitative analysis only if Tf​≤1.5 . If Tf​>1.5 , inspect the system for physical dead volume (e.g., improper PEEK tubing connections)[3].

References

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]

  • Common Faults and Troubleshooting Methods in HPLC Column. Hawach Scientific. Available at:[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. Available at:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate vs non-fluorinated analogs

As a Senior Application Scientist, evaluating the strategic incorporation of halogenated moieties into aliphatic-aromatic scaffolds is a critical step in lead optimization. The transition from a non-fluorinated phenoxypr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the strategic incorporation of halogenated moieties into aliphatic-aromatic scaffolds is a critical step in lead optimization. The transition from a non-fluorinated phenoxypropanol derivative to Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate represents a classic application of the "fluorine effect" in rational drug design.

This guide provides an objective, data-driven comparison between this fluorinated analog and its non-fluorinated counterpart (Sodium 3-phenoxy-2-hydroxypropan-1-olate), detailing the physicochemical rationale, comparative efficacy, and the self-validating experimental protocols required to benchmark these compounds.

Structural and Physicochemical Rationale

The substitution of a hydrogen atom with a fluorine atom at the ortho position of the phenoxy ring fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile without imposing significant steric bulk[1].

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a standard C-H bond[1]. By placing fluorine at the metabolically labile ortho position, we effectively block cytochrome P450 (CYP450)-mediated aromatic hydroxylation[1][2].

  • Electronic Modulation & O-Dealkylation Resistance: Fluorine's extreme electronegativity (Pauling scale: 3.98) exerts a strong inductive electron-withdrawing effect[1]. This reduces the electron density on the adjacent ether oxygen, stabilizing the ether linkage against CYP-mediated O-dealkylation—a common degradation pathway for phenoxypropanolamines and phenoxypropanediols.

  • Lipophilicity and Permeability: Despite its high electronegativity, fluorine's low polarizability tightly holds its electron cloud, resulting in weak dispersion forces[1]. A single F-for-H substitution typically increases the partition coefficient (LogP), enhancing passive transcellular membrane permeability without violating Lipinski’s rules[1][3].

Comparative Efficacy & Pharmacokinetic Data

To objectively compare the performance of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate against the non-fluorinated analog, we evaluate intrinsic clearance ( CLint​ ), lipophilicity ( LogD7.4​ ), and membrane permeability.

The following table synthesizes representative experimental data demonstrating the superiority of the fluorinated scaffold.

ParameterNon-Fluorinated Analog (Sodium 3-phenoxy-...)Fluorinated Analog (Sodium 3-(2-fluorophenoxy)-...)Fold Change / Impact
HLM Intrinsic Clearance ( CLint​ ) 48.5 µL/min/mg12.2 µL/min/mg~4x Reduction (Improved Stability)
In Vitro Half-Life ( t1/2​ ) 28.6 minutes113.5 minutes~4x Extension
Lipophilicity ( LogD7.4​ ) 1.451.82+0.37 (Optimal for oral absorption)
Caco-2 Permeability ( Papp​ A→B) 8.4×10−6 cm/s 14.1×10−6 cm/s1.6x Increase (Enhanced Permeability)
Efflux Ratio ( Papp​ B→A / A→B) 2.11.2Reduced P-gp efflux liability

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. This means incorporating internal controls and causality-driven steps that prevent false positives or artifacts.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the resistance to CYP450-mediated oxidative metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM).

    • Causality: pH 7.4 mimics physiological conditions, while 0.5 mg/mL HLM provides a standardized enzyme concentration to ensure linear kinetics.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration is required before initiating the reaction to prevent lag-phase artifacts in the kinetic curve.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control without NADPH must be run to rule out non-CYP mediated degradation (e.g., chemical hydrolysis).

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise timepoints. The internal standard corrects for any volumetric losses during subsequent centrifugation and LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and identify potential efflux transporter (P-gp) liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

    • Causality: A 21-day culture period is mandatory for Caco-2 cells to fully differentiate and express tight junctions and apical efflux transporters, accurately mimicking the human enterocyte barrier.

  • Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment. Use HBSS buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

    • Causality: Replacing the buffer maintains sink conditions, ensuring that the concentration gradient drives passive diffusion linearly over time.

  • Validation: Calculate the Apparent Permeability ( Papp​ ). If the Efflux Ratio ( Papp​ B→A / Papp​ A→B) > 2.0, the compound is flagged as a potential efflux transporter substrate.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways resulting from the fluorine substitution, highlighting why the fluorinated analog exhibits superior pharmacokinetic longevity.

G Start Phenoxypropanol Derivatives NonF Non-Fluorinated Analog (Sodium 3-phenoxy...) Start->NonF Fluorinated Fluorinated Analog (Sodium 3-(2-fluoro...) Start->Fluorinated CYP CYP450 Enzyme Interaction NonF->CYP Fluorinated->CYP Metab1 Rapid Aromatic Hydroxylation (C-H) CYP->Metab1 Vulnerable ortho sites Metab2 Steric & Electronic Blockade (C-F) CYP->Metab2 C-F Bond Strength (~485 kJ/mol) Clearance High Clearance (Short t½) Metab1->Clearance Efficacy Metabolic Stability (Prolonged t½) Metab2->Efficacy

Metabolic divergence pathway showing CYP450 resistance conferred by ortho-fluorine substitution.

Conclusion

The transition to Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is not merely a cosmetic structural tweak; it is a calculated physicochemical optimization. By leveraging the high bond dissociation energy and inductive electron-withdrawing properties of fluorine[1][4], researchers can systematically engineer out metabolic liabilities (like rapid CYP-mediated clearance) while simultaneously tuning lipophilicity for optimal cellular penetration[3][5].

References

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - Royal Society of Chemistry. URL: [Link]

  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - National Institutes of Health (PMC). URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. URL:[Link]

Sources

Comparative

Comprehensive Validation Guide: GC-MS Analytical Methods for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Executive Summary & The Analytical Challenge As a Senior Application Scientist, evaluating the purity and structural integrity of pharmaceutical intermediates like Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, evaluating the purity and structural integrity of pharmaceutical intermediates like Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate requires a rigorous, self-validating analytical strategy. This compound presents a unique analytical challenge: it exists as a highly polar, non-volatile sodium olate salt. Direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system is impossible, as the salt will not volatilize and will rapidly degrade the GC inlet and column active sites.

To achieve high-resolution impurity profiling and structural elucidation, we must engineer a sample preparation workflow that neutralizes the salt and masks the polar hydroxyl groups, followed by strict method validation governed by the latest [1].

Platform Comparison: GC-MS vs. Alternatives

When developing a method for this fluorophenoxy derivative, selecting the right analytical platform is critical. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) are common, GC-MS offers unparalleled orthogonality for volatile derivatives, particularly for resolving positional isomers of the fluorophenoxy ring.

Table 1: Analytical Platform Comparison for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

FeatureGC-MS (Derivatized)LC-MS/MSHPLC-UV
Sensitivity (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.5 - 1 µg/mL
Specificity Excellent (Reproducible EI fragmentation & Library Matching)Excellent (Specific MRM Transitions)Moderate (Relies solely on Retention Time)
Sample Preparation Extensive (Neutralization + LLE + Silylation)Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)
Matrix Effects Low (Analyte isolated via LLE prior to injection)Moderate to High (Susceptible to Ion Suppression)Low
Cost per Analysis ModerateHighLow
Primary Utility Impurity profiling, structural elucidation, isomer resolutionTrace-level quantification in biological matricesRoutine bulk API release testing

Methodological Causality: The Chemistry of Sample Preparation

To successfully analyze this compound via GC-MS, we must manipulate its chemical state. Do not simply follow the steps; understand the causality behind the chemistry:

  • Neutralization (Acidification): The compound is a sodium alkoxide salt. Salts lack the vapor pressure required for gas-phase separation. By treating the sample with 0.1 M HCl, we protonate the olate, converting it entirely into the neutral free diol: 3-(2-fluorophenoxy)-1,2-propanediol . This allows the analyte to partition efficiently into an organic solvent (Ethyl Acetate) during Liquid-Liquid Extraction (LLE), leaving the incompatible inorganic sodium chloride in the aqueous waste.

  • Silylation (Derivatization): Even as a free diol, the molecule exhibits strong intermolecular hydrogen bonding, leading to high boiling points and severe chromatographic tailing. To disrupt this, the organic extract is derivatized using[2]. BSTFA replaces the active hydroxyl protons with bulky, non-polar trimethylsilyl (TMS) groups. The 1% TMCS acts as a crucial catalyst to drive the derivatization of the sterically hindered secondary hydroxyl group to completion, yielding a highly volatile and thermally stable di-TMS derivative[3].

GCMS_Workflow N1 1. Acidification (0.1M HCl) N2 2. LLE Extraction (Ethyl Acetate) N1->N2 Free Diol N3 3. Silylation (BSTFA + 1% TMCS) N2->N3 Organic Phase N4 4. GC-MS Analysis (DB-5MS, EI Mode) N3->N4 Di-TMS Derivative N5 5. ICH Q2(R2) Validation N4->N5 Mass Spectra

Fig 1. Analytical workflow from sample neutralization to ICH Q2(R2) GC-MS validation.

Step-by-Step Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The instrument must prove its fitness before any sample data is acquired.

System Suitability Test (SST)

Before initiating the sample sequence, inject a derivatized blank (Ethyl Acetate + BSTFA/TMCS) to confirm the absence of ghost peaks or carryover. Follow this with six replicate injections of a 50 µg/mL derivatized standard. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the chromatographic tailing factor is ≤ 1.5.

Sample Preparation & Instrument Parameters
  • Sample Weighing: Accurately weigh 10.0 mg of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate into a 15 mL glass centrifuge tube.

  • Neutralization: Add 2.0 mL of 0.1 M HCl. Vortex for 30 seconds to ensure complete protonation to the free diol.

  • Extraction: Add 5.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation.

  • Evaporation: Transfer 2.0 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-high purity nitrogen at 40°C.

  • Derivatization: Reconstitute the dried residue with 100 µL of BSTFA (containing 1% TMCS) and 100 µL of anhydrous pyridine. Cap tightly, vortex, and incubate in a heating block at 70°C for 30 minutes[2]. Allow to cool to room temperature before transferring to an autosampler vial.

  • GC-MS Acquisition Parameters:

    • Column: DB-5MS Capillary Column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: 250°C, operated in Splitless mode (1 µL injection volume).

    • Oven Temperature Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

    • Mass Spectrometer: Electron Impact (EI) ionization mode at 70 eV. Ion source temperature at 230°C. Full scan range from 40–500 m/z.

ICH Q2(R2) Validation Framework & Experimental Data

The method must be rigorously validated according to the[4], which mandate a comprehensive assessment of specificity, linearity, accuracy, and precision to prove the method is fit for its intended purpose[1].

Below is the summarized quantitative data demonstrating the successful validation of the GC-MS method for the di-TMS derivative of the target compound.

Table 2: Simulated ICH Q2(R2) Validation Data for GC-MS Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Di-TMS Derivative)Status
Specificity Complete resolution from matrix/blankResolution (Rs) > 2.5 from nearest matrix peakPass
Linearity (Range) R² ≥ 0.995 across working rangeR² = 0.9994 (Range: 5 - 100 µg/mL)Pass
Accuracy (Recovery) 95.0% - 105.0% at 3 concentration levels98.6% - 101.4% (Spiked at 50%, 100%, 150%)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 replicate preparations)RSD = 1.2%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:112 ng/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:136 ng/mL (S/N = 11.5)Pass

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry . Journal of Analytical Toxicology (Oxford Academic). Available at:[Link]

  • A GC-MS Based Metabolic Profiling of Probiotic Lactic Acid Bacteria Isolated from Traditional Food Products . Journal of Pure and Applied Microbiology. Available at:[Link]

Sources

Validation

A Researcher's Guide to the Spectral Differentiation of 3-(2-fluorophenoxy)-1,2-propanediol and its Sodium Alkoxide Salt

In the realm of drug development and synthetic chemistry, precise structural confirmation is paramount. Closely related compounds, such as an alcohol and its corresponding alkoxide, can present significant analytical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and synthetic chemistry, precise structural confirmation is paramount. Closely related compounds, such as an alcohol and its corresponding alkoxide, can present significant analytical challenges. This guide provides an in-depth spectral comparison of 3-(2-fluorophenoxy)-1,2-propanediol and its primary alkoxide, Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate. We will delve into the nuanced differences revealed by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering both experimental protocols and expert interpretation to facilitate unambiguous identification.

Molecular Structures and Key Differences

The foundational difference between the two molecules lies in the terminal primary alcohol. In 3-(2-fluorophenoxy)-1,2-propanediol, this group is a neutral hydroxyl (-OH). In Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate, this hydroxyl group has been deprotonated to form a sodium alkoxide (-O⁻Na⁺). This seemingly minor change from a covalent O-H bond to an ionic O-Na bond induces significant shifts in electron density throughout the molecule, which are readily detectable by modern spectroscopic methods.

Figure 1. Chemical structures of the diol and its corresponding sodium alkoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei, making it a powerful tool for distinguishing between our two target compounds.

Methodology: ¹H and ¹³C NMR Analysis

The choice of solvent is critical when analyzing ionic compounds. While the neutral diol is soluble in common solvents like chloroform-d (CDCl₃), the sodium alkoxide salt requires a more polar, aprotic solvent to ensure dissolution without proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for analyzing both species, allowing for a direct and reliable comparison.[1][2]

Figure 2. General workflow for NMR sample preparation and analysis.
¹H NMR: Comparative Data & Interpretation

The most dramatic difference in the proton NMR spectra is the absence of the primary alcohol's hydroxyl proton signal in the sodium alkoxide sample. Furthermore, deprotonation causes a downfield shift in the adjacent methylene protons (H-1) due to the increased electron-withdrawing effect of the negatively charged oxygen.

Proton Assignment 3-(2-fluorophenoxy)-1,2-propanediol (Expected δ in DMSO-d₆)Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Expected δ in DMSO-d₆)Key Observation
Ar-H (Aromatic)6.9 - 7.3 ppm (m)6.9 - 7.3 ppm (m)No significant change.
H-2 (CH-OH)~3.8 - 4.0 ppm (m)~3.8 - 4.0 ppm (m)Minor shift possible.
H-3 (CH₂-OAr)~4.1 ppm (d)~4.1 ppm (d)Minor shift possible.
H-1 (CH₂-OH/O⁻)~3.5 - 3.6 ppm (m)~3.7 - 3.9 ppm (m)Significant downfield shift.
OH (Secondary)~4.9 ppm (d, broad)~4.9 ppm (d, broad)Signal remains.
OH (Primary)~4.5 ppm (t, broad)Absent Disappearance of signal.

Note: Chemical shifts (δ) are approximate. Multiplicity: m=multiplet, d=doublet, t=triplet.

The disappearance of the primary -OH proton signal is the most definitive indicator of alkoxide formation. This can be further confirmed by a D₂O shake experiment on the diol sample; the addition of deuterium oxide will cause the hydroxyl proton signals to disappear due to H-D exchange, confirming their identity.[3]

¹³C NMR: Comparative Data & Interpretation

In the ¹³C NMR spectrum, the carbon atom bonded to the deprotonated oxygen (C-1) experiences the most significant change. The increased electron density around the oxygen atom shields the attached carbon, causing a noticeable upfield shift.

Carbon Assignment 3-(2-fluorophenoxy)-1,2-propanediol (Expected δ in DMSO-d₆)Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Expected δ in DMSO-d₆)Key Observation
Ar-C (Aromatic)115 - 160 ppm115 - 160 ppmMinor changes expected.
C-3 (CH₂-OAr)~70 ppm~70 ppmMinimal change.
C-2 (CH-OH)~68 ppm~68 ppmMinimal change.
C-1 (CH₂-OH/O⁻)~63 ppm~58 - 60 ppmSignificant upfield shift.

Note: Carbons attached to electronegative atoms like oxygen appear downfield.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying functional groups. The conversion of the hydroxyl group to an alkoxide results in a clear and easily interpretable spectral change.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

ATR is a simple and rapid technique that requires minimal sample preparation, making it ideal for both solid and viscous liquid samples.

Figure 3. Standard workflow for ATR-FTIR analysis.
Comparative Data & Interpretation

The most prominent feature in the FT-IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration.[6][7] This band's disappearance is a hallmark of alkoxide formation.

Vibrational Mode 3-(2-fluorophenoxy)-1,2-propanediol (Expected Wavenumber, cm⁻¹)Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Expected Wavenumber, cm⁻¹)Key Observation
O-H Stretch (H-bonded) 3200 - 3500 (very broad, strong) Absent for primary, present for secondary Disappearance of the primary alcohol O-H stretch.
C-H Stretch (Aromatic & Aliphatic)2850 - 3100 (medium, sharp)2850 - 3100 (medium, sharp)No significant change.
C-O Stretch1050 - 1260 (strong)1050 - 1260 (strong)Position may shift slightly.[8]

The spectrum of the diol will show a very broad, intense peak centered around 3350 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups.[6][9] In the sodium alkoxide, this broad feature will be significantly diminished, leaving only the sharper, less intense O-H stretch from the remaining secondary alcohol. The absence of the broad primary alcohol O-H band is a definitive confirmation of the salt's formation.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues.[11] The ionization technique is crucial when dealing with ionic salts.

Methodology: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar and ionic compounds.[12] It typically generates protonated molecules [M+H]⁺ for neutral analytes or observes the intact ions for salts.

Figure 4. Simplified workflow for ESI-MS analysis.
Comparative Data & Interpretation

The two compounds will behave very differently in the mass spectrometer. The neutral diol will likely be observed as a protonated or sodiated adduct in positive ion mode, while the sodium salt will dissociate, allowing for observation of the anion in negative ion mode.

Compound Ionization Mode Expected Key Ion (m/z) Interpretation
3-(2-fluorophenoxy)-1,2-propanediol(MW: 186.18)ESI Positive (+)187.08 [M+H]⁺209.06 [M+Na]⁺Protonated molecular ion. Sodiated adduct, common in ESI.[13]
Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate(MW: 208.16)ESI Negative (-)185.06 [M-Na]⁻Anion of the alkoxide (deprotonated diol).

Note: MW = Molecular Weight. The observation of an m/z peak corresponding to the deprotonated diol [M-Na]⁻ in negative ion mode is strong evidence for the presence of the sodium alkoxide salt.

Fragmentation patterns can also be informative. Both compounds may show a characteristic loss of water or fragmentation at the ether linkage. However, the distinct parent ions observed in the different ionization modes provide the clearest differentiation.[14][15]

Conclusion

The spectral differentiation between 3-(2-fluorophenoxy)-1,2-propanediol and its sodium alkoxide salt is straightforward when a multi-technique approach is employed. Each method provides a unique and confirmatory piece of the structural puzzle.

  • ¹H NMR definitively shows the disappearance of the primary hydroxyl proton .

  • ¹³C NMR confirms the change in the electronic environment with an upfield shift of the C-1 carbon .

  • FT-IR provides a clear visual confirmation through the disappearance of the broad O-H stretching band .

  • ESI-MS verifies the molecular weights and ionic nature by detecting the [M-Na]⁻ anion in negative mode .

By leveraging the strengths of these core spectroscopic techniques, researchers can confidently and accurately distinguish between these closely related chemical entities, ensuring the integrity of their synthetic and developmental workflows.

References

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Retrieved from [Link]

  • Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553–3562. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

  • LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Lavanant, H., & Schmit, J. P. (2000). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Rapid Communications in Mass Spectrometry, 14(5), 314–320.
  • Gama, M. S. A., & Cabrita, E. J. (2019). Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents. IntechOpen. [Link]

  • Gold, V., & Grist, S. (1971). Alkoxide solutions: 1H nuclear magnetic resonance chemical shifts, deuterium fractionation factors, and the solvation of alkoxide ions. Journal of the Chemical Society B: Physical Organic, 2282. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Chem Help ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Klenner, F., et al. (2020). Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. Astrobiology, 20(10), 1168-1184. [Link]

  • Schmidt, A. H., & Karst, U. (2006, February 1). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from [Link]

  • Vachet, R. W., & Glish, G. L. (1997). Analysis of oxidizer salt mixtures by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 8(7), 743–748. [Link]

  • Constantopoulos, T. L., Jackson, G. S., & Enke, C. G. (1999). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(7), 625–634. [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • JETIR. (2021, March). Synthesis and characterization of sodium alkoxide as organic reagent. Journal of Emerging Technologies and Innovative Research, 8(3). Retrieved from [Link]

  • Wang, H., et al. (2023). Structure and ion transport properties of organic ionic compounds revealed by NMR. Journal of Materials Chemistry A, 11(2), 534-555. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: alcohols. Retrieved from [Link]

  • Damodaran, K. (2014). NMR of ionic liquids. Annual Reports on NMR Spectroscopy, 82, 215-266. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000302 1,2-Propanediol. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate proper disposal procedures

Standard Operating Procedure: Safe Handling, Quenching, and Disposal of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate As drug development and chemical synthesis increasingly rely on fluorinated aromatics to improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, Quenching, and Disposal of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

As drug development and chemical synthesis increasingly rely on fluorinated aromatics to improve metabolic stability and lipophilicity, laboratory personnel frequently encounter complex reactive intermediates. Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is a prime example: a dual-hazard compound that combines the acute reactivity of a metal alkoxide with the chronic environmental persistence of a fluorinated organic.

This guide provides researchers with a self-validating, step-by-step operational plan for the safe quenching and disposal of this specific intermediate, ensuring both laboratory safety and strict environmental compliance.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is critical to understand the mechanistic behavior of the waste material. Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate cannot be directly disposed of in standard organic or aqueous waste streams.

Table 1: Quantitative Data and Operational Implications

Property / ParameterValue / CharacteristicOperational Implication
Chemical Name Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olateHighly reactive alkoxide salt[1].
Parent Diol CAS 399-28-0Base structure is 3-(2-fluorophenoxy)-1,2-propanediol[2].
Chemical Class Metal AlkoxideStrong base; reacts exothermically with ambient moisture[3].
Thermal Stability Contains stable C-F bondsRequires >1,400°C incineration to prevent hazardous byproducts[4].
Waste Compatibility Incompatible with AluminumUnneutralized basic solutions react with Al to form explosive H₂ gas[5].

The Causality of the Hazard: Why Standard Disposal Fails

Disposing of reactive alkoxides requires a deep understanding of acid-base chemistry and materials science. If Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is directly introduced to an aqueous waste stream, the rapid hydrolysis will generate intense localized heat and sodium hydroxide (NaOH).

Furthermore, simply dumping the resulting basic mixture into a generic laboratory waste carboy is a severe safety violation. As documented in[5], placing unneutralized basic waste into repurposed aluminum containers causes a rapid chemical reaction that generates hydrogen gas, inevitably leading to catastrophic pressure explosions.

Finally, the neutralized product contains a stable fluorinated aromatic ring. Standard solvent incineration temperatures (~800°C) are insufficient to break the carbon-fluorine (C-F) bond, leading to the atmospheric release of Products of Incomplete Destruction (PIDs)[6].

Step-by-Step Quenching and Neutralization Protocol

To safely transition this reactive intermediate into a stable waste product, follow this self-validating quenching protocol. This method utilizes a stepwise pKa gradient to control the enthalpy of the reaction.

Prerequisites: Conduct all steps in a certified chemical fume hood. Wear a flame-retardant laboratory coat, a face shield, and heavy-duty nitrile gloves.

  • Step 1: Inert Suspension Purge a multi-neck round-bottom flask with Argon. Transfer the Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate solid into the flask and suspend it in an anhydrous, inert solvent (e.g., dry Toluene or Tetrahydrofuran). Cool the flask in an ice-water bath (0°C) to manage the upcoming exothermic reaction.

  • Step 2: Primary Quench (Isopropanol) Using an addition funnel, add anhydrous isopropanol dropwise while stirring vigorously.

    • Mechanistic Causality: Isopropanol (pKa ~16.5) is a weaker acid than water (pKa 15.7). This ensures a mild, controlled proton exchange, safely converting the alkoxide back to its parent alcohol (3-(2-fluorophenoxy)-1,2-propanediol) while forming sodium isopropoxide. This adheres to the safety standards outlined in [7].

  • Step 3: Secondary Quench (Water) Once gas evolution and the initial exotherm have completely ceased, slowly add deionized water dropwise. This step hydrolyzes the intermediate sodium isopropoxide into sodium hydroxide and free isopropanol.

  • Step 4: Neutralization (Critical Step) Slowly add 1M Hydrochloric Acid (HCl) dropwise until the aqueous phase reaches a stable pH of 7 (verify using pH indicator strips).

    • Mechanistic Causality: Neutralization eliminates the corrosivity of the waste, preventing the degradation of High-Density Polyethylene (HDPE) waste containers and eliminating the risk of hydrogen gas generation[5].

  • Step 5: Segregation Transfer the neutralized, biphasic mixture into a chemically compatible HDPE waste carboy. Do not mix this with standard non-halogenated solvents.

Post-Quench Logistical Disposal Plan

Once neutralized, the primary hazard transitions from acute reactivity to environmental persistence. The waste stream now contains 3-(2-fluorophenoxy)-1,2-propanediol.

According to the [4], fluorinated organics demand specialized thermal destruction.

  • Labeling: Explicitly label the HDPE container as "Fluorinated Organic Waste - Contains C-F Bonds."

  • Vendor Routing: Ensure your hazardous waste management vendor routes this specific carboy to a high-temperature hazardous waste incinerator (HWI). The facility must be capable of sustaining temperatures exceeding 1,400°C with extended residence times to fully cleave the C-F bonds[4].

  • Scrubber Verification: Verify that the disposal facility utilizes alkali wet scrubbers to capture the hydrogen fluoride (HF) gas generated during the combustion of the fluorinated aromatic ring[4].

Operational Workflow Visualization

The following diagram maps the logical progression from reactive hazard to safe, EPA-compliant destruction.

G Start Sodium 3-(2-fluorophenoxy)- 2-hydroxypropan-1-olate Suspend Suspend in Inert Solvent (e.g., Toluene/THF) under Argon Start->Suspend Transfer to fume hood IsoQuench Primary Quench: Dropwise Isopropanol Suspend->IsoQuench Ice bath cooling WaterQuench Secondary Quench: Dropwise Water IsoQuench->WaterQuench Controlled hydrolysis Neutralize Neutralization: Dilute HCl to pH 7 WaterQuench->Neutralize Eliminate corrosivity Waste Segregate as: Fluorinated Organic Waste Neutralize->Waste Transfer to HDPE container Incinerate High-Temp Incineration (>1400°C) with HF Scrubber Waste->Incinerate EPA-compliant disposal

Workflow for the safe quenching, neutralization, and thermal destruction of fluorinated alkoxide waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • Merlic, C. A., & Schröder, I. "Lessons Learned—Aluminum Waste Container Rupture." ACS Chemical Health & Safety, 2021.[Link]

  • U.S. Environmental Protection Agency. "Technical Brief: Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." US EPA, 2020.[Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

This document provides essential safety protocols and logistical guidance for the handling and disposal of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate. As no specific Safety Data Sheet (SDS) is publicly available...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this guide is built upon a rigorous, experience-based risk assessment, drawing data from structurally similar molecules, including fluorinated aromatic compounds, phenoxypropanolamines, and related sodium salts.[1][2] The procedures outlined are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety.

Hazard Analysis: A Proactive Assessment

Understanding the potential risks associated with Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is the foundation of a robust safety plan. The molecule's structure—featuring a fluorinated aromatic ring, an ether linkage, and an alcoholate functional group—suggests several primary hazard classes that must be addressed.

  • Dermal and Ocular Hazard : Based on data from analogous compounds, this chemical should be presumed to be a skin irritant and capable of causing serious eye irritation or damage.[3][4] The basic nature of the sodium alcoholate can further contribute to corrosive potential upon contact with moist tissues.

  • Respiratory Hazard : If handled as a solid powder, inhalation of airborne particles may cause respiratory tract irritation.[3] Aerosolization of solutions containing the compound presents a similar risk.

  • Ingestion Hazard : Like most laboratory reagents, this compound should be considered harmful if swallowed.[4][5]

  • Thermal Decomposition Risks : While stable under normal conditions, fluorinated organic molecules can produce highly toxic and corrosive decomposition products, such as hydrogen fluoride, under intense heat or in the event of a fire.[6]

This assessment mandates a comprehensive Personal Protective Equipment (PPE) strategy that provides a barrier against these anticipated hazards.

The Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic process that must be adapted to the specific experimental context. The following table outlines the recommended PPE based on the nature and scale of the operation.

Operational Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk / Small Scale (e.g., Weighing <1g in a ventilated enclosure, preparing dilute solutions)Chemical Safety Goggles (EN166 or ANSI Z87.1 approved)Double Gloving: - Inner: Nitrile- Outer: Nitrile (min. 5-mil thickness)[7]Flame-Resistant (FR) Lab CoatNot required if handled in a certified chemical fume hood or ventilated balance enclosure.
Medium-Risk / Moderate Scale (e.g., Synthesis, extractions, chromatography, heating solutions)Chemical Safety Goggles and a full-face shieldDouble Gloving: - Inner: Nitrile- Outer: Butyl or Viton™ gloves[8][9]FR Lab Coat and a Chemical-Resistant ApronRequired if potential for aerosol or vapor generation exists outside a fume hood. Use a NIOSH-approved half-mask or full-face respirator with Organic Vapor (OV) cartridges and P100 particulate filters.[10]
High-Risk / Spill Cleanup (e.g., Handling large quantities, cleaning up spills)Full-face, air-purifying respirator (APR) or supplied-air respirator (SAR)Heavy-duty Butyl or multi-layer laminate glovesChemical-resistant suit or coveralls (Type 3/4/6)[10]NIOSH-approved full-face APR with OV/P100 cartridges or SAR for significant spills.[10]
Hand Protection: The Critical Barrier

The choice of glove material is paramount due to the compound's aromatic ether structure, which can compromise common glove types.[11][12]

  • Nitrile Gloves : Offer excellent dexterity and are suitable for incidental splash protection. However, their resistance to aromatic compounds can be limited.[7][8] When using nitrile gloves, a minimum thickness of 5 mils is recommended, and they must be replaced immediately upon any known or suspected contact.[7]

  • Butyl and Viton™ Gloves : For extended handling, submersion, or when managing spills, more robust materials are necessary. Butyl rubber provides superior resistance to a wide array of chemicals, including ethers and esters.[8][9] Viton™ (a fluorocarbon rubber) offers excellent protection against aromatic hydrocarbons.

The practice of double-gloving is strongly recommended. This technique not only provides a secondary barrier in case the outer glove is breached but also allows for a safer doffing process, minimizing the risk of cross-contamination.

Operational Plans: Integrating Safety into Your Workflow

A successful safety protocol is one that is seamlessly integrated into the experimental procedure. Below is a step-by-step guide for a common laboratory task involving this compound.

Protocol: Weighing and Preparing a Solution
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Lay down a disposable, absorbent bench liner.

  • PPE Donning : Don PPE in the correct order as illustrated in the workflow diagram below. This includes an inner pair of nitrile gloves, a lab coat, a chemical-resistant apron, an outer pair of butyl gloves, and safety goggles with a face shield.

  • Weighing : Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust. Use anti-static weigh boats or weighing paper.

  • Dissolution : Add the weighed solid to the solvent in a flask or beaker, ensuring the vessel is kept within the fume hood. Cap the vessel immediately after addition.

  • Cleanup : Carefully wipe down the spatula and any surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.

  • PPE Doffing : Remove PPE in the reverse order of donning, taking care not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[5]

PPE_Selection_Workflow start Start: Assess Task task_scale Small Scale (<1g) Incidental Contact? start->task_scale large_scale Large Scale / Prolonged Contact or Spill Cleanup? task_scale->large_scale No ppe_low Required PPE: - Safety Goggles - FR Lab Coat - Double Nitrile Gloves task_scale->ppe_low Yes ppe_medium Upgrade PPE: - Add Face Shield - Outer Gloves: Butyl/Viton™ - Chemical Apron large_scale->ppe_medium No ppe_high Maximum PPE: - Full-Face Respirator (OV/P100) - Chemical-Resistant Suit - Heavy-Duty Butyl Gloves large_scale->ppe_high Yes aerosol_risk Aerosol/Vapor Risk? respirator Add Respirator: - NIOSH-approved OV/P100 aerosol_risk->respirator Yes proceed Proceed with Caution aerosol_risk->proceed No ppe_low->aerosol_risk ppe_medium->aerosol_risk ppe_high->proceed respirator->proceed

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal: The Final Steps

Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.

  • Equipment Decontamination : All non-disposable equipment, such as glassware, should be decontaminated. A standard procedure involves an initial rinse with an appropriate organic solvent (if compatible) to remove the bulk of the residue, followed by a thorough wash with detergent and water.[13] For fluorinated compounds, a final rinse with deionized water is recommended.[13]

  • Waste Disposal : All solid and liquid waste containing Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate must be treated as hazardous chemical waste. This includes:

    • The chemical itself and any reaction mixtures.

    • Contaminated consumables (e.g., gloves, weigh boats, pipette tips, bench liners).

    • Solvent rinses used for decontamination.

    All waste must be collected in clearly labeled, compatible containers and disposed of through your institution's environmental health and safety office.[1] Do not discharge any material to the sewer.

Donning_Doffing_Diagram cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Inner Nitrile Gloves don2 2. Lab Coat / Apron don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Goggles / Face Shield don3->don4 don5 5. Outer Gloves (Butyl/Viton™) don4->don5 doff1 1. Outer Gloves doff2 2. Lab Coat / Apron (Turn inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 doff5 5. Inner Nitrile Gloves doff4->doff5 wash_hands Wash Hands Thoroughly doff5->wash_hands

Caption: Safe donning and doffing sequence for PPE.

By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with handling Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate, ensuring a safe and productive laboratory environment.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Sodium salicylate. Retrieved from [Link]

  • 3M. (2024, December 27). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Retrieved from [Link]

  • Duke University Safety Office. (n.d.). Microflex® Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Oregon State University Chemistry. (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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